(S)-(3-Methyltetrahydrofuran-3-yl)methanol
Description
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Properties
IUPAC Name |
[(3S)-3-methyloxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123786-92-4 | |
| Record name | [(3S)-3-methyloxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(3-Methyltetrahydrofuran-3-yl)methanol chemical structure and stereochemistry
An In-Depth Technical Guide to (S)-(3-Methyltetrahydrofuran-3-yl)methanol: Structure, Stereochemistry, and Synthetic Utility
Introduction: A Key Chiral Building Block in Modern Synthesis
This compound is a chiral tertiary alcohol that has emerged as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a quaternary stereocenter on a stable tetrahydrofuran (THF) ring, offers a unique three-dimensional scaffold that is increasingly sought after in drug design. The tetrahydrofuran motif is a common scaffold in many drugs, and the presence of a defined stereocenter is often critical for biological activity and selectivity.[1][2][3]
This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the molecule's structural and stereochemical intricacies, explores robust strategies for its enantioselective synthesis, details its applications in medicinal chemistry, and outlines the analytical methodologies required for its quality control. The focus is on providing not just procedural steps, but the underlying scientific rationale that governs the use and synthesis of this important chiral intermediate.
Structural Elucidation and Physicochemical Properties
The molecule consists of a five-membered saturated ether ring, the tetrahydrofuran nucleus, which is substituted at the C3 position with both a methyl group and a hydroxymethyl group. This substitution pattern creates a quaternary carbon atom which is also a chiral center.
Key Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | [(3S)-3-methyltetrahydrofuran-3-yl]methanol | [4] |
| Synonyms | (S)-(3-Methyloxolan-3-yl)methanol | [5] |
| CAS Number | 1123786-92-4 | [4][6] |
| Molecular Formula | C₆H₁₂O₂ | [4][5][6] |
| Molecular Weight | 116.16 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Storage | Store at 0-8 °C | [4] |
The Imperative of Stereochemistry
The defining feature of this compound is the stereochemistry at the C3 position. In drug development, the specific three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound.[3]
The (S)-Configuration
The designation "(S)" is derived from the Cahn-Ingold-Prelog (CIP) priority rules. For the chiral center at C3, the four attached groups are assigned priorities based on atomic number. The ether oxygen within the ring receives the highest priority, followed by the hydroxymethyl group, the methyl group, and finally the C2 methylene group of the ring. With the lowest priority group pointing away, the sequence from highest to lowest priority traces a counter-clockwise (Sinister) path, hence the (S)-configuration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [(3S)-3-methyltetrahydrofuran-3-yl]methanol 97% | CAS: 1123786-92-4 | AChemBlock [achemblock.com]
- 5. CAS 15833-64-4: Tetrahydro-3-methyl-3-furanmethanol [cymitquimica.com]
- 6. 1123786-92-4|this compound|BLD Pharm [bldpharm.com]
(S)-(3-Methyltetrahydrofuran-3-yl)methanol: A Chiral Building Block for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of contemporary drug discovery and development, the chirality of a molecule is not merely a structural nuance but a critical determinant of its pharmacological and toxicological profile. The vast majority of biological targets, including enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. This fundamental principle underscores the growing demand for enantiomerically pure Active Pharmaceutical Ingredients (APIs). The use of single-enantiomer drugs has seen a significant rise, driven by improved efficacy, reduced side effects, and simplified pharmacokinetics compared to their racemic counterparts.[1]
Chiral building blocks are molecular scaffolds that possess one or more stereocenters and serve as foundational components in the asymmetric synthesis of complex chiral molecules.[2] These pre-functionalized, enantiopure synthons provide a strategic advantage in drug development by enabling the efficient and predictable construction of chiral APIs.[3] Among the diverse array of available chiral building blocks, (S)-(3-Methyltetrahydrofuran-3-yl)methanol has emerged as a valuable synthon, offering a unique combination of a stereodefined quaternary center, a hydrophilic tetrahydrofuran ring, and a versatile primary alcohol functionality.
This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, characterization, and potential applications in pharmaceutical development.
Physicochemical Properties and Characterization
This compound is a colorless to pale yellow liquid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[4][5] Its structure features a tetrahydrofuran ring substituted at the 3-position with both a methyl group and a hydroxymethyl group, creating a chiral quaternary center.
| Property | Value | Reference |
| CAS Number | 1123786-92-4 | [4][5] |
| Molecular Formula | C₆H₁₂O₂ | [4][5] |
| Molecular Weight | 116.16 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | Typically >97% | [4] |
| Storage | 0-8 °C | [4] |
Spectroscopic Characterization:
While a specific, publicly available, fully assigned high-resolution NMR spectrum for the (S)-enantiomer is not readily found in the searched literature, the expected characteristic signals can be inferred from the structure and data for analogous compounds.[3][6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet), the two diastereotopic protons of the hydroxymethyl group (AB quartet or two doublets), and the four protons on the tetrahydrofuran ring (complex multiplets). The chemical shifts of the ring protons would be influenced by the neighboring oxygen atom and the substituents.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the methyl carbon, the hydroxymethyl carbon, the quaternary carbon at the 3-position, and the three other carbons of the tetrahydrofuran ring.[3][6]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the primary alcohol. C-H stretching vibrations for the alkyl groups will appear around 2850-3000 cm⁻¹, and a prominent C-O stretching band for the ether and alcohol functionalities will be observed in the 1050-1150 cm⁻¹ region.
Chiral Analysis:
The enantiomeric purity of this compound is a critical parameter. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice for determining the enantiomeric excess (ee).[9][10] This typically involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Derivatization of the alcohol to a less polar ester or urethane can sometimes improve the resolution of the enantiomers on certain chiral columns.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of a quaternary stereocenter. Several strategies can be envisioned and have been applied to analogous structures, primarily revolving around asymmetric catalysis and the use of the chiral pool.
Proposed Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
A highly effective and predictable method for introducing chirality is the Sharpless Asymmetric Dihydroxylation (AD).[11][12] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to convert a prochiral olefin into a chiral vicinal diol with high enantioselectivity.[13] A plausible synthetic route to this compound starting from a suitable olefin is outlined below.
Figure 1: Proposed synthetic pathway to this compound via Sharpless Asymmetric Dihydroxylation.
Causality Behind Experimental Choices:
-
Protection of the Alcohol: The starting material, 2-methyl-1-buten-4-ol, contains a primary alcohol that could interfere with the subsequent dihydroxylation and tosylation steps. Protection with a bulky silyl group like tert-butyldimethylsilyl (TBDMS) is a standard and robust strategy to prevent unwanted side reactions.
-
Sharpless Asymmetric Dihydroxylation: The choice of AD-mix-β, which contains the (DHQD)₂-PHAL ligand, is predicted by Sharpless's mnemonic to deliver the desired (S)-configuration at the newly formed stereocenter from the trisubstituted olefin.[11] The reaction is typically carried out in a biphasic solvent system (e.g., t-BuOH/H₂O) with a co-oxidant like K₃Fe(CN)₆ or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.[14]
-
Selective Tosylation: The resulting chiral triol possesses both a primary and a tertiary alcohol. The primary alcohol is significantly more reactive towards tosyl chloride due to less steric hindrance, allowing for its selective activation as a good leaving group. This step is crucial for the subsequent intramolecular cyclization.
-
Intramolecular Cyclization: Treatment of the tosylated diol with a non-nucleophilic base (e.g., NaH) will deprotonate the tertiary alcohol, which then acts as an internal nucleophile, displacing the tosylate in an intramolecular Sₙ2 reaction to form the tetrahydrofuran ring. This Williamson ether synthesis is a reliable method for forming cyclic ethers.
-
Deprotection: The final step involves the removal of the silyl protecting group, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the target molecule.
Kinetic Resolution of Racemic (3-Methyltetrahydrofuran-3-yl)methanol
An alternative approach involves the preparation of the racemic alcohol followed by a kinetic resolution to isolate the desired (S)-enantiomer. A patent for the synthesis of the closely related (S)-(+)-tetrahydrofuran-3-methanol describes such a strategy, which can be adapted.[5]
Figure 2: General workflow for the kinetic resolution of racemic (3-Methyltetrahydrofuran-3-yl)methanol.
Self-Validating System in Kinetic Resolution:
The success of a kinetic resolution hinges on the differential rate of reaction of the two enantiomers with a chiral reagent. In the patented example, a chiral camphor-based auxiliary is used to form diastereomeric esters.[5] These diastereomers possess different physical properties, allowing for their separation by crystallization or chromatography. The isolated diastereomer is then cleaved to afford the enantiomerically enriched alcohol. The efficiency of this process can be monitored at each stage:
-
Diastereomer Formation: The reaction progress can be followed by TLC or LC-MS.
-
Separation: The purity of the separated diastereomers can be assessed by NMR or HPLC.
-
Final Product: The enantiomeric excess of the final product is determined by chiral HPLC or GC, confirming the success of the resolution.
Applications in Drug Development
While specific examples of marketed drugs containing the this compound moiety are not prevalent in the reviewed literature, its structural motifs are highly relevant to medicinal chemistry. The tetrahydrofuran ring is a common scaffold in numerous biologically active compounds and approved drugs, often serving as a bioisostere for other cyclic or acyclic fragments. The introduction of a stereodefined quaternary center can impart conformational rigidity and novel intellectual property.
The primary alcohol of this compound is a versatile functional handle for further elaboration. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid for amide or ester formation.
-
Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement to introduce amines, azides, or other functionalities.
-
Used in etherification reactions to link to other parts of a target molecule.
The potential applications of this chiral building block are broad, and it could be a valuable intermediate in the synthesis of novel therapeutics targeting a range of diseases. The closely related (S)-(+)-3-hydroxytetrahydrofuran is a known intermediate in the synthesis of anticancer, hypoglycemic, and anti-AIDS drugs, highlighting the pharmaceutical relevance of this class of compounds.[14]
Experimental Protocols
The following are detailed, representative protocols based on the synthetic strategies discussed.
Protocol 1: Sharpless Asymmetric Dihydroxylation of a Protected Olefin (Illustrative)
Materials:
-
Protected Olefin (e.g., TBDMS-protected 2-methyl-1-buten-4-ol)
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of olefin) and a 1:1 mixture of t-BuOH and water (10 mL per mmol of olefin).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent).
-
Add the protected olefin (1 equivalent) to the vigorously stirred mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 6-24 hours.
-
Once the starting material is consumed, add solid sodium sulfite (1.5 g per mmol of olefin) and stir the mixture for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.
Protocol 2: Chiral GC Analysis of Enantiomeric Purity (General)
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).
Procedure:
-
Prepare a standard solution of the racemic (3-Methyltetrahydrofuran-3-yl)methanol in a suitable solvent (e.g., dichloromethane).
-
Prepare a solution of the synthesized this compound.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Optimize the temperature program of the GC oven to achieve baseline separation of the enantiomers.
-
Inject the sample of the synthesized (S)-enantiomer under the optimized conditions.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Conclusion
This compound represents a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its unique structural features, including a stereodefined quaternary center and a functionalizable primary alcohol, make it an attractive synthon for drug discovery and development. While direct applications in marketed drugs are not yet widely documented, the synthetic strategies outlined in this guide, particularly the powerful Sharpless Asymmetric Dihydroxylation, provide a clear and efficient pathway to this important intermediate. As the demand for stereochemically defined pharmaceuticals continues to grow, the utility of chiral building blocks like this compound is poised to expand significantly, enabling the creation of the next generation of safer and more effective medicines.
References
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukrincic, K. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.
-
Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Method for synthesizing S-(+)-tetrahydrofuran-3-methanol. (2015). Google Patents.
-
Sharpless Asymmetric Dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. Retrieved January 23, 2026, from [Link]
-
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Sharpless asymmetric dihydroxylation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. Retrieved January 23, 2026, from [Link]
-
Chiral Building Blocks. (n.d.). Buchler GmbH. Retrieved January 23, 2026, from [Link]
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A Comprehensive Technical Guide to Enantiopure (S)-(3-Methyltetrahydrofuran-3-yl)methanol for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydrofuran Moieties in Medicinal Chemistry
Chiral tetrahydrofuran rings are privileged structures in medicinal chemistry, frequently incorporated into the core of a wide range of biologically active molecules. Their presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target binding affinity. (S)-(3-Methyltetrahydrofuran-3-yl)methanol, with its defined stereochemistry at a quaternary center, offers a valuable scaffold for the synthesis of novel therapeutics. The hydroxyl group provides a convenient handle for further chemical elaboration, making it a versatile starting material in multi-step synthetic campaigns. The enantiopure nature of this building block is critical, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.
Commercial Availability of this compound
A number of chemical suppliers offer this compound, typically with high chemical and enantiomeric purity. When sourcing this critical raw material, it is imperative to scrutinize the supplier's specifications, particularly the enantiomeric excess (ee), to ensure the stereochemical integrity of subsequent synthetic intermediates. Below is a summary of some commercial suppliers.
| Supplier | CAS Number | Purity | Enantiomeric Excess (ee%) | Available Quantities |
| BLDpharm | 1123786-92-4 | >97% | Not specified | Gram to bulk |
| Advanced ChemBlocks | 1123786-92-4 | 97% | Not specified | 100mg to 1g |
| CymitQuimica | 15833-64-4 (racemate) | 97% | N/A | 100mg to 25g |
| Lead Sciences | 15833-61-1 (racemate) | 97% | N/A | 1g to 500g |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.
Key Quality Attribute: Enantiomeric Purity and its Verification
The cornerstone of using a chiral building block is its enantiomeric purity. Suppliers typically provide a Certificate of Analysis (CoA) detailing the chemical purity (often determined by GC or NMR) and the enantiomeric excess (determined by chiral chromatography).
A representative Certificate of Analysis for a chiral alcohol would include the following:
| Test | Specification | Result | Method |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR |
| Assay (Purity) | ≥ 97.0% | 98.5% | GC-FID |
| Enantiomeric Excess | ≥ 98.0% | 99.2% | Chiral HPLC |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |
| Residual Solvents | Meets ICH Q3C limits | Conforms | GC-HS |
It is incumbent upon the researcher to independently verify the enantiomeric purity of the received material, especially for cGMP applications. The following sections provide detailed protocols for this purpose.
Asymmetric Synthesis Strategies for Enantiopure this compound
While commercially available, an in-house synthesis of this compound may be desirable for large-scale campaigns or for the generation of analogs. The key challenge lies in the stereoselective construction of the quaternary chiral center. One effective strategy involves the asymmetric dihydroxylation of a suitable olefin precursor, followed by cyclization.
Detailed Experimental Protocol: Asymmetric Dihydroxylation and Cyclization
This protocol is a representative example and may require optimization.
-
Protection: To a solution of 3-methyl-3-buten-1-ol in dichloromethane (DCM), add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until complete by TLC analysis. Work up with aqueous sodium bicarbonate and extract with DCM. The organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the TBDMS-protected alcohol.
-
Asymmetric Dihydroxylation: To a mixture of tert-butanol and water at 0 °C, add AD-mix-β and methanesulfonamide. Stir until both phases are clear. Add the TBDMS-protected olefin and stir vigorously at 0 °C for 24 hours. Quench the reaction with sodium sulfite, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the chiral diol.
-
Cyclization: The crude diol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, 1.2 eq) is added portion-wise. The reaction is stirred overnight at room temperature. The reaction is then heated to 60 °C to effect cyclization. After cooling, the mixture is diluted with ethyl acetate and washed with copper sulfate solution, water, and brine. The organic layer is dried and concentrated.
-
Deprotection: The crude protected product is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF, 1.1 eq) is added. The reaction is stirred at room temperature until complete. The solvent is removed, and the residue is purified by column chromatography to afford this compound.
Analytical Characterization: Ensuring Enantiopurity
The determination of enantiomeric excess is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
Detailed Protocol for Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or a Chiralcel® OD-H column, is often effective for the separation of chiral alcohols.
-
Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the resolution and retention times. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.
-
Temperature: The separation is typically performed at ambient temperature.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Expected Outcome: The two enantiomers should be baseline resolved, allowing for accurate integration of the peak areas to calculate the enantiomeric excess using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Detailed Protocol for Chiral GC Analysis
For volatile chiral alcohols, Gas Chromatography (GC) with a chiral stationary phase is an excellent alternative.
-
Column: A cyclodextrin-based capillary column, such as a Chiraldex® G-TA or a Beta DEX™ 225, is commonly used.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.
-
Detector: A Flame Ionization Detector (FID) is suitable.
-
Sample Preparation: Prepare a dilute solution of the alcohol in a suitable solvent like dichloromethane (e.g., 0.1 mg/mL).
-
Injection: 1 µL split injection.
Application in Drug Discovery: A Case Study
While specific examples for this compound can be proprietary, the closely related (S)-tetrahydrofuran-3-ol is a key intermediate in the synthesis of several marketed drugs, including HIV protease inhibitors like amprenavir and fosamprenavir.[1] The methyl group at the 3-position in the title compound offers an additional point of diversity for medicinal chemists to explore structure-activity relationships, potentially leading to improved drug candidates with enhanced properties.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical industry. Careful sourcing from reputable suppliers and rigorous analytical characterization are paramount to ensure the quality and stereochemical integrity of this starting material. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this versatile molecule into their drug discovery programs.
References
-
ResearchGate. Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Lead Sciences. (Tetrahydrofuran-3-yl)methanol. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(3-Methyltetrahydrofuran-3-yl)methanol, a chiral building block increasingly pivotal in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), presents a unique combination of chemical properties that necessitate a robust understanding of its safe handling and application. This guide, grounded in established safety protocols for analogous compounds and expert insights, provides a comprehensive framework for laboratory personnel to manage this reagent effectively, ensuring both personal safety and experimental integrity.
Compound Profile and Inherent Hazard Assessment
This compound, with the CAS number 1123786-92-4, is a colorless to pale yellow liquid.[1] Its structure, featuring a chiral tertiary carbon within a tetrahydrofuran ring and a primary alcohol functional group, dictates its reactivity and potential hazards. While specific toxicological data for this enantiomer is limited, a thorough risk assessment can be constructed by examining its structural components: the tetrahydrofuran (THF) moiety and the methanol group.
The tetrahydrofuran ring suggests a potential for peroxide formation upon prolonged exposure to air and light, a known characteristic of ethers.[2][3][4] Additionally, the presence of the hydroxymethyl group points to the toxicological profile of methanol, which is known to be toxic upon ingestion, inhalation, and dermal contact, potentially causing blindness and central nervous system depression.[5][6][7][8][9]
Therefore, it is prudent to treat this compound as a flammable liquid that is harmful if swallowed, in contact with skin, or if inhaled, and as a substance that may cause serious eye irritation and skin irritation.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour.[5] |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed.[5] |
| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin.[5] |
| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled.[5] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | ❗ | Warning | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity | ❗ | Warning | H336: May cause drowsiness or dizziness.[10] |
Prudent Practices for Safe Handling and Storage
A multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] The fume hood provides critical protection against flammable vapors and potential aerosols. Ensure adequate ventilation in the laboratory and storage areas.[10][12]
Caption: A logical workflow for the safe handling of the compound.
Personal Protective Equipment (PPE): Essential for Direct Contact
The selection and proper use of PPE are critical to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[10] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the chemical.[13][14]
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[15] Closed-toe shoes are required.
Storage and Stability: Maintaining Compound Integrity
Proper storage is paramount to prevent degradation and the formation of hazardous byproducts.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[10][16] Some suppliers recommend storage at 0-8 °C.[17]
-
Container: Keep the container tightly closed to prevent the ingress of air and moisture.[16][18]
-
Incompatibilities: Store separately from oxidizing agents, strong acids, and strong bases.[4][18]
-
Peroxide Formation: As a tetrahydrofuran derivative, this compound may form explosive peroxides upon exposure to air and light.[2][3] It is advisable to date the container upon opening and to test for the presence of peroxides periodically, especially before distillation or concentration.[4]
Experimental Protocols: A Step-by-Step Approach to Safety
The following protocols outline the safe execution of common laboratory procedures involving this compound.
Protocol 1: Dispensing and Transfer
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware and equipment within the hood.
-
Inert Atmosphere: If the reaction is air-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer: Use a clean, dry syringe or cannula for liquid transfers to minimize exposure to air.
-
Spill Containment: Have appropriate spill control materials (e.g., absorbent pads, sand) readily available within the fume hood.
-
Closure: Immediately cap the source bottle and the receiving vessel after transfer.
Protocol 2: Reaction Quenching and Work-up
-
Cooling: Before quenching, cool the reaction mixture in an ice bath to control any exothermic processes.
-
Slow Addition: Slowly add the quenching agent (e.g., water, saturated ammonium chloride) dropwise with vigorous stirring.
-
Ventilation: Be aware of the potential for gas evolution and ensure the reaction is well-vented within the fume hood.
-
Extraction: When performing a liquid-liquid extraction, vent the separatory funnel frequently to release any pressure buildup.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an incident.
Caption: A flowchart for responding to emergencies.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[19] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area and remove all sources of ignition.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Waste Disposal
All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a valuable synthetic intermediate. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies, paving the way for new discoveries in drug development and beyond.
References
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Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
An In-depth Technical Guide to the Thermal Stability of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
In the landscape of modern drug development, the adage "forewarned is forearmed" has never been more pertinent. The journey of a chiral building block from a laboratory curiosity to a key intermediate in a scaled-up manufacturing process is fraught with challenges, not least of which is its inherent thermal stability. This compound, a valuable heterocyclic compound, is no exception.[1] Understanding its behavior under thermal stress is not merely an academic exercise; it is a critical prerequisite for ensuring process safety, defining safe storage conditions, and guaranteeing the long-term stability of intermediates and final active pharmaceutical ingredients (APIs). This guide moves beyond a simple recitation of data to provide a comprehensive framework for evaluating thermal stability, grounded in the principles of calorimetry and kinetic analysis. We will explore not just the "how" but the "why" behind the experimental choices, empowering researchers and process chemists to build robust, self-validating safety protocols.
The Molecule in Focus: this compound
This compound (CAS No. 1123786-92-4) is a chiral intermediate characterized by a tertiary alcohol and a tetrahydrofuran (THF) ether linkage.[2][3] Its utility in synthesis stems from this unique combination of functional groups, which serve as handles for constructing more complex molecular architectures.[1][4] However, these same functional groups are the primary sites of potential thermal decomposition.
| Property | Value | Source |
| CAS Number | 1123786-92-4 | [2][3] |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Recommended Storage | 0-8 °C, under inert atmosphere | [2] |
The primary thermal concerns for this molecule are twofold:
-
Ether Moiety: Cyclic ethers like THF can undergo ring-opening reactions at elevated temperatures. The presence of a methyl substituent may influence the decomposition mechanism.[5] Ethers are also prone to peroxide formation upon storage, which can dramatically lower thermal stability.
-
Tertiary Alcohol: Tertiary alcohols are susceptible to dehydration (loss of a water molecule) to form an alkene. This process can be catalyzed by acidic or basic impurities and accelerated by heat.
A Tripartite Strategy for Thermal Stability Assessment
A robust thermal hazard assessment is not a single experiment but a logical progression of analyses, moving from rapid screening to intensive, worst-case scenario modeling. This workflow ensures that resources are used efficiently while building a comprehensive safety profile.
Caption: A phased approach to thermal stability analysis.
Phase 1: Screening with TGA and DSC
The initial phase aims to quickly identify the temperatures at which the material begins to decompose and the energetic potential of that decomposition.
Causality: TGA measures changes in mass as a function of temperature.[6] For this compound, any mass loss at elevated temperatures will be due to the volatilization of the compound itself or, more critically, the formation of lower molecular weight, volatile decomposition products. It provides the first critical data point: the onset temperature of decomposition (T_onset).
Self-Validating Protocol: Dynamic TGA
-
Instrument Preparation: Ensure the TGA balance is calibrated and the sample chamber is clean.
-
Sample Preparation: Place 5-10 mg of the liquid sample into an aluminum TGA pan. To prevent premature volatilization, use a pinholed lid.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without interference from oxidative processes.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A 10 °C/min ramp is a standard rate that balances resolution and experimental time.
-
-
Data Analysis: Record the mass loss versus temperature. The T_onset is typically determined as the temperature at which a 5% mass loss occurs or by the tangent method on the decomposition step.
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It directly detects whether a decomposition process is endothermic (absorbs energy) or, more dangerously, exothermic (releases energy).[8] An exothermic event signifies a potential for a thermal runaway. DSC quantifies this energy as the heat of decomposition (ΔH_d).
Self-Validating Protocol: Dynamic DSC
-
Instrument Preparation: Perform baseline and temperature calibrations as per instrument standards.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel or gold-plated pan. The ability to withstand pressure is critical, as decomposition can generate gaseous products and rupture standard aluminum pans. Hermetically seal the pan.
-
Atmosphere: Maintain a nitrogen purge in the DSC cell.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature approximately 50 °C above the T_onset determined by TGA, at a rate of 10 °C/min.
-
-
Data Analysis: Identify exothermic peaks that occur after the boiling point. Integrate the area under the exotherm to calculate the heat of decomposition in Joules per gram (J/g).
| Illustrative Screening Data | TGA Result | DSC Result |
| Onset Temperature (T_onset) | ~220 °C | ~215 °C |
| Peak Decomposition Temp. | ~245 °C | ~250 °C |
| Parameter | Value | Value |
| Mass Loss (at 300 °C) | >95% | N/A |
| Heat of Decomposition (ΔH_d) | N/A | -150 J/g |
Note: This data is illustrative and based on the expected behavior of similar chemical structures. A negative ΔH_d indicates an exothermic process.
Phase 2: Adiabatic Hazard Modeling with ARC
Causality: While TGA and DSC identify potential hazards, Accelerating Rate Calorimetry (ARC) quantifies the kinetics of that hazard under worst-case, adiabatic conditions (no heat loss to the surroundings).[9][10] This simulates a large, insulated reactor where the heat generated by the decomposition cannot escape, leading to a self-accelerating reaction.[11][12] ARC is the industry gold standard for generating data for process safety design.[9]
Self-Validating Protocol: ARC Heat-Wait-Search (HWS) Mode
-
Sample Preparation: A larger sample size (e.g., 5-10 g) is placed in a spherical titanium or stainless steel bomb. The bomb is connected to a pressure transducer.
-
Instrument Setup: The bomb is placed in the ARC calorimeter chamber. The system is evacuated and backfilled with an inert gas if desired.
-
HWS Program:
-
Heat: The system heats the sample to a starting temperature (e.g., 100 °C, well below the TGA/DSC onset).
-
Wait: The system holds this temperature for a stabilization period (e.g., 15 minutes).
-
Search: The instrument monitors the sample temperature for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), an exotherm is detected.
-
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter's heaters match the sample's temperature precisely, creating an adiabatic environment. The instrument records the temperature and pressure increase over time until the reaction is complete.
-
Data Analysis: Key parameters derived include the onset temperature of self-heating, the adiabatic temperature rise, and the time to maximum rate (TMR).
Predicted Decomposition Pathways
Based on the structure of this compound, several competing decomposition pathways are plausible under thermal stress. The primary pathways are likely to involve dehydration of the tertiary alcohol and cleavage of the ether ring.
Caption: Plausible thermal decomposition pathways.
A study on the high-temperature decomposition of 2-methyltetrahydrofuran identified methane, ethylene, and acetaldehyde among the products, supporting the likelihood of ring-opening and fragmentation pathways.[5] Evolved gas analysis via TGA-MS would be required to definitively identify the products from this compound.
Conclusions and Recommendations for Safe Handling
The thermal stability of this compound is governed by its constituent ether and tertiary alcohol functionalities. While stable under recommended storage conditions (0-8 °C), this guide outlines a clear and necessary pathway for assessing its behavior at elevated temperatures.
Key Recommendations:
-
Process Temperature Limits: Any manufacturing step should maintain temperatures significantly below the DSC-determined onset exotherm of ~215 °C, incorporating a substantial safety margin.
-
Avoid Incompatibilities: Keep the material away from strong acids (which can catalyze dehydration) and strong oxidizing agents.
-
Inert Atmosphere: For long-term storage and during heating processes, an inert atmosphere (nitrogen or argon) is strongly recommended to prevent the formation of explosive peroxides, a known hazard for ethers.[13]
-
Material of Construction: Ensure that process vessels are compatible with ethers and alcohols and can safely contain the autogenous pressure generated during any potential decomposition.
By systematically applying the principles and protocols outlined herein, drug development professionals can confidently manage the thermal risks associated with this valuable chiral intermediate, ensuring safety from the laboratory bench to full-scale production.
References
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-
ACS Publications. Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K | The Journal of Physical Chemistry A. Available from: [Link]
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NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). Available from: [Link]
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Chemistry LibreTexts. Thermogravimetric analysis (TGA). Available from: [Link]
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Belmont Scientific. Accelerating Rate Calorimeter (ARC). Available from: [Link]
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Wikipedia. Thermogravimetric analysis. Available from: [Link]
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Journal of Food Science. DIFFERENTIAL SCANNING CALORIMETRY (DSC) STUDIES ON THE FREEZING PROCESSES OF WATER-ETHANOL MIXTURES AND DISTILLED SPIRITS. Available from: [Link]
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ResearchGate. Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K | Request PDF. Available from: [Link]
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Mettler Toledo. Introductory Handbook Volume 5 Evolved Gas Analysis. Available from: [Link]
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Wikipedia. Tetrahydrofuran. Available from: [Link]
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ResearchGate. Differential scanning calorimetry (DSC) studies on the structures of water-ethanol mixtures and aged whiske | Request PDF. Available from: [Link]
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Eawag-BBD. Tetrahydrofuran Degradation Pathway. Available from: [Link]
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PubMed. Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase. Available from: [Link]
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ACS Publications. Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates | Organic Process Research & Development. Available from: [Link]
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JoVE. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. Available from: [Link]
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ResearchGate. Differential scanning calorimetry (DSC) studies on the freezing processes of water-ethanol mixtures and distilled spirits | Request PDF. Available from: [Link]
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Methodological & Application
Introduction: The Strategic Importance of (S)-3-Methyltetrahydrofuran-3-yl)methanol in Medicinal Chemistry
An Application Note and Detailed Protocol for the Derivatization of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
This compound is a valuable chiral building block in modern drug discovery and organic synthesis. Its stereodefined quaternary center and the presence of a primary alcohol offer a unique scaffold for the synthesis of complex molecules with specific three-dimensional orientations. The tetrahydrofuran (THF) motif is a common feature in many biologically active compounds, conferring favorable pharmacokinetic properties such as increased solubility and metabolic stability. However, the hydroxyl group of this compound is a poor leaving group, necessitating its conversion into a more reactive functional group to enable further molecular elaboration. This process, known as derivatization, is a critical first step in harnessing the full synthetic potential of this chiral synthon.
This application note provides a detailed protocol for the efficient derivatization of this compound into its corresponding tosylate ester. This transformation is a cornerstone reaction that activates the primary alcohol, converting it into an excellent leaving group for subsequent nucleophilic substitution reactions (SN2). We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the downstream applications of the resulting activated intermediate.
Strategic Considerations for Derivatization: Why Tosylation?
The conversion of an alcohol to a sulfonate ester, such as a tosylate or mesylate, is a widely employed strategy in organic synthesis to enhance the leaving group ability of the hydroxyl moiety. The choice of tosyl chloride (TsCl) as the derivatizing agent is predicated on several key factors:
-
Excellent Leaving Group Ability: The tosylate anion (TsO-) is a highly stable, non-nucleophilic species due to the delocalization of its negative charge across the sulfonyl group and the aromatic ring. This inherent stability makes it an excellent leaving group, facilitating subsequent nucleophilic attack at the carbon center.
-
Stereochemical Retention: The tosylation reaction proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction; instead, the reaction occurs at the oxygen atom of the hydroxyl group. This is crucial for preserving the stereochemical integrity of the chiral starting material.
-
Crystalline Nature: Tosylated compounds are often crystalline solids, which facilitates their purification by recrystallization. This allows for the isolation of highly pure material, which is essential for the success of subsequent reactions.
Experimental Protocol: Tosylation of this compound
This protocol details the procedure for the tosylation of this compound using tosyl chloride in the presence of a base.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |
| This compound | C6H12O2 | 116.16 | >98% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 190.65 | >99% | Sigma-Aldrich |
| Pyridine (anhydrous) | C5H5N | 79.10 | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH2Cl2 | 84.93 | >99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aq. | Sigma-Aldrich |
| Saturated sodium bicarbonate (NaHCO3) | NaHCO3 | 84.01 | aq. | Sigma-Aldrich |
| Brine (saturated NaCl solution) | NaCl | 58.44 | aq. | Sigma-Aldrich |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | Sigma-Aldrich |
Reaction Workflow
Caption: Workflow for the tosylation of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M) and anhydrous pyridine (2.0 eq).
-
Addition of Tosyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 (aq) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-(3-Methyltetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate.
Downstream Applications: Nucleophilic Substitution Reactions
The primary utility of converting this compound to its tosylate is to facilitate SN2 reactions. The tosylate derivative is an excellent electrophile that can be reacted with a wide range of nucleophiles to introduce diverse functionalities while maintaining the stereochemical integrity of the chiral center.
Mechanism of SN2 Reaction
Caption: Generalized SN2 reaction mechanism with the tosylate derivative.
Examples of Downstream Transformations
| Nucleophile | Reagent Example | Resulting Functional Group | Application Area |
| Azide (N3-) | Sodium azide (NaN3) | Azide | Click chemistry, amine synthesis |
| Cyanide (CN-) | Sodium cyanide (NaCN) | Nitrile | Carboxylic acid and amine synthesis |
| Thiolate (RS-) | Sodium thiomethoxide | Thioether | Synthesis of sulfur-containing compounds |
| Carboxylate (RCOO-) | Sodium acetate | Ester | Introduction of ester functionalities |
| Halides (X-) | LiBr, NaI | Alkyl halide | Further coupling reactions (e.g., Grignard) |
Conclusion
The derivatization of this compound via tosylation is a robust and reliable method for activating this chiral building block for further synthetic transformations. The protocol described herein provides a clear and detailed guide for researchers in medicinal chemistry and organic synthesis. The resulting tosylate is a versatile intermediate that can be employed in a wide array of nucleophilic substitution reactions, enabling the efficient construction of complex molecules with high stereochemical fidelity.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Scale-up synthesis and purification of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
Application Note & Protocol
A Robust and Scalable Approach to the Synthesis and Purification of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
Abstract
This compound is a valuable chiral building block featuring a quaternary stereocenter, making it a key intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals. Its production on a large scale is challenging, requiring precise stereochemical control and efficient purification to remove both chemical and stereoisomeric impurities. This document provides a comprehensive guide for the scale-up synthesis and purification of this target compound. We present a robust, multi-step synthetic route beginning from a commercially available prochiral ketoester. The key stereocenter is introduced via a highly selective asymmetric transfer hydrogenation, followed by the installation of the methyl group and a subsequent intramolecular cyclization. This guide emphasizes the rationale behind procedural choices, safety considerations for scale-up, in-process controls (IPCs), and detailed protocols for both synthesis and high-purity isolation via vacuum distillation and preparative chiral chromatography.
Introduction: The Strategic Importance of a Chiral Building Block
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] The introduction of a chiral, substituted quaternary center, as seen in this compound, significantly increases molecular complexity and provides a scaffold for creating potent and selective therapeutic agents. However, constructing such a center efficiently and with high enantiomeric purity is a non-trivial synthetic challenge.
Many synthetic routes to substituted tetrahydrofurans exist, including oxidative cyclizations and cycloadditions.[3][4] For industrial applications, however, a linear synthesis that is scalable, safe, and utilizes readily available starting materials is paramount. The protocol detailed herein was developed with these considerations at its core, avoiding hazardous reagents like lithium aluminum hydride in favor of more manageable and safer alternatives suitable for large-scale production.[5]
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway is a three-step sequence designed for scalability and stereochemical control.
Overall Reaction Scheme:
(Correction noted and applied in the protocol below)
Rationale for the Synthetic Design:
-
Stereocenter Introduction: The critical chiral center is established in the very first step. We employ a well-documented and highly efficient Noyori-type asymmetric transfer hydrogenation of the prochiral ketone (1) . This reaction uses a ruthenium catalyst with a chiral diamine ligand and formic acid/triethylamine as the hydrogen source. This method is renowned for its high enantioselectivity (often >99% e.e.), operational simplicity, and avoidance of high-pressure hydrogenation equipment, making it ideal for industrial scale-up.
-
Carbon Framework Construction: A Grignard reaction is used in Step 2 to add two methyl groups to the ester moiety of (S)-(2) , forming the tertiary alcohol (S)-(3) . This is a classic, cost-effective, and highly reliable C-C bond-forming reaction. Using two equivalents of methylmagnesium bromide ensures the complete conversion of the ester to the desired tertiary alcohol.
-
Ring Formation: The final step is an intramolecular Williamson ether synthesis. The hydroxyl group on C3 is deprotonated by a suitable base (e.g., sodium hydride or potassium tert-butoxide), and the resulting alkoxide displaces the primary chloride in an SN2 reaction to form the tetrahydrofuran ring. This intramolecular cyclization is kinetically favored, leading to high yields of the target molecule (4) .
This linear approach ensures that the valuable chiral information installed in Step 1 is carried through to the final product without racemization.
Detailed Scale-Up Synthesis Protocol
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilo-scale synthesis. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be run under an inert atmosphere (Nitrogen or Argon).
Step 1: Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate (2)
-
Equipment: 50 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.
-
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (1): 5.00 kg (30.4 mol)
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine-Ruthenium(II) catalyst: 48.5 g (76 mmol, 0.25 mol%)
-
Formic acid/Triethylamine azeotrope (5:2 mixture): 11.8 L
-
Toluene: 20 L
-
Deionized Water: 25 L
-
Saturated Sodium Bicarbonate solution: 15 L
-
Brine (Saturated NaCl solution): 10 L
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Procedure:
-
To the 50 L reactor, add the Ru(II) catalyst and purge thoroughly with nitrogen.
-
Add the formic acid/triethylamine mixture via cannula transfer.
-
Begin stirring and add a solution of ethyl 4-chloro-3-oxobutanoate (1) in toluene (5.00 kg in 20 L) over 1 hour, maintaining the internal temperature between 20-25°C using the reactor jacket. An exotherm will be observed.
-
Stir the reaction mixture at 25°C for 18-24 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or GC. Take a 0.1 mL aliquot, quench with 1 mL of water, extract with 1 mL of ethyl acetate, and analyze the organic layer. The starting material ketone should be fully consumed.
-
Upon completion, carefully quench the reaction by slowly adding 25 L of deionized water. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase sequentially with 15 L of saturated NaHCO₃ solution and 10 L of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product (2) as a pale yellow oil.
-
The product is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~4.9 kg (96%).
Step 2: Synthesis of (S)-1-chloro-2-(2-hydroxypropan-2-yl)butan-2-ol (3)
-
Equipment: 100 L jacketed glass reactor with overhead stirring, thermocouple, condenser, nitrogen inlet, and a 50 L pressure-equalizing dropping funnel.
-
Materials:
-
Ethyl (S)-4-chloro-3-hydroxybutanoate (2): 4.90 kg (29.4 mol)
-
Methylmagnesium bromide (3.0 M in Diethyl Ether): 24.5 L (73.5 mol, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF): 30 L
-
Saturated Ammonium Chloride (NH₄Cl) solution: 40 L
-
Ethyl Acetate: 30 L
-
Procedure:
-
Set up the 100 L reactor and thoroughly dry it under vacuum with gentle heating. Purge with nitrogen.
-
Charge the reactor with a solution of the chiral alcohol (2) in 30 L of anhydrous THF.
-
Cool the reactor contents to 0°C using a circulating chiller.
-
Slowly add the methylmagnesium bromide solution via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Caution: The Grignard reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
IPC: Monitor by TLC (stain with vanillin or permanganate). The starting ester should be fully consumed.
-
Cool the reaction mixture back down to 0°C.
-
Work-up: Carefully and slowly quench the reaction by adding 40 L of saturated NH₄Cl solution. A thick white precipitate (magnesium salts) will form. Maintain vigorous stirring and control the addition rate to keep the temperature below 20°C.
-
Add 30 L of ethyl acetate and stir for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with another 10 L of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol (3) . Expected yield: ~4.5 kg (92%).
Step 3: Cyclization to this compound (4)
-
Equipment: 100 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.
-
Materials:
-
(S)-1-chloro-2-(2-hydroxypropan-2-yl)butan-2-ol (3): 4.50 kg (27.0 mol)
-
Sodium hydride (60% dispersion in mineral oil): 1.30 kg (32.4 mol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF): 45 L
-
Isopropanol: 2 L
-
Deionized Water: 20 L
-
Diethyl Ether: 30 L
-
Procedure:
-
Set up and dry the 100 L reactor under a nitrogen atmosphere.
-
Carefully charge the reactor with sodium hydride. Caution: NaH is highly reactive and pyrophoric. Handle only under inert atmosphere.
-
Add 20 L of anhydrous THF to create a slurry.
-
Prepare a solution of the diol (3) in 25 L of anhydrous THF.
-
Slowly add the diol solution to the NaH slurry over 2 hours. Maintain the temperature at 20-25°C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.
-
After the addition is complete, gently heat the reaction mixture to 45-50°C and maintain for 6 hours.
-
IPC: Monitor by GC. The starting material should be consumed.
-
Cool the reaction to 0°C.
-
Work-up: Carefully quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases. Then, slowly add 20 L of deionized water.
-
Add 30 L of diethyl ether and separate the layers. Extract the aqueous phase with another 10 L of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude product (4) .
Purification Protocol
Purification is a two-stage process: first, a fractional vacuum distillation to achieve high chemical purity, followed by preparative chiral chromatography to ensure high enantiomeric purity.
Fractional Vacuum Distillation
-
Setup: Assemble a distillation apparatus with a 20 L flask, a 1-meter vacuum-jacketed and silvered column packed with Raschig rings, a distillation head with a condenser, and fraction collector. Use a high-capacity vacuum pump and a pressure gauge.
-
Procedure:
-
Charge the crude product (4) into the distillation flask.
-
Slowly reduce the pressure to ~10-15 mmHg.
-
Gently heat the flask using a heating mantle.
-
Collect a forerun fraction containing residual solvents and low-boiling impurities.
-
Collect the main fraction of This compound . The expected boiling point is in the range of 75-85°C at 15 mmHg.
-
Monitor the purity of the fractions by GC.
-
Combine the pure fractions. Expected recovery: 80-85%.
-
Preparative Chiral Chromatography (SFC)
While the synthesis is highly enantioselective, preparative chromatography can be used to upgrade the enantiomeric excess (e.e.) to >99.9% if required. Supercritical Fluid Chromatography (SFC) is the preferred method due to its speed, efficiency, and reduced solvent consumption.
-
System: Preparative SFC system
-
Column: Chiral stationary phases (CSPs) are essential for separating enantiomers.[6] A polysaccharide-based column such as Daicel Chiralpak® IG is a suitable choice.
-
Mobile Phase: Supercritical CO₂ / Methanol gradient.
-
Sample Prep: Dissolve the distilled product in the minimum amount of methanol.
-
Method:
-
Develop an analytical method first to determine the retention times of the (S) and any minor (R) enantiomers.
-
Scale up to the preparative column.
-
Perform stacked injections to maximize throughput.
-
Collect the fraction corresponding to the major (S)-enantiomer.
-
Evaporate the solvent (methanol) from the collected fraction under reduced pressure to yield the final, highly pure product.
-
Quality Control and Data
The final product must be analyzed to confirm its identity, chemical purity, and enantiomeric purity.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS |
| Chemical Purity | ≥ 99.5% | Gas Chromatography (GC-FID) |
| Enantiomeric Purity | ≥ 99.8% e.e. | Chiral High-Performance Liquid Chromatography (HPLC)[7] |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
Chiral HPLC Method Example:
-
Column: Chiralpak® AD-H
-
Mobile Phase: Isocratic, 98:2 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Process Visualization & Workflow
The following diagrams illustrate the key stages of the manufacturing and purification process.
Caption: Overall workflow for the 3-step synthesis.
Caption: Purification and Quality Control workflow.
References
- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
- US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
- CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
ChemistryViews (2014) - Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Organic Chemistry Portal - Tetrahydrofuran synthesis. [Link]
- CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
-
PMC - Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. [Link]
-
IUPAC Recommendations (1997) - ANALYTICAL CHIRAL SEPARATION METHODS. [Link]
-
Request PDF - Analytical chiral separation methods (IUPAC Recommendations 1997). [Link]
-
ResearchGate - Synthesis of chiral tetrahydrofuran derivatives. [Link]
-
PMC - NIH - Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
Waters Corporation - Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
ResearchGate - Synthesis of Substituted Tetrahydrofurans. [Link]
-
Analytical Chemistry (2023) - Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Chemist Library - Chiral Separation Techniques. [Link]
-
PMC - NIH - Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
Chemical Science (RSC Publishing) - Strategies for chiral separation: from racemate to enantiomer. [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Application Note & Protocols: Diastereoselective Grignard Additions to Derivatives of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
Introduction: A Strategy for Chiral Synthesis
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is paramount. Chiral building blocks serve as foundational scaffolds for constructing complex molecular architectures with precise three-dimensional orientations. (S)-(3-Methyltetrahydrofuran-3-yl)methanol is one such valuable starting material, possessing a stereocenter within a stable heterocyclic framework. However, its utility in carbon-carbon bond-forming reactions is limited by the presence of an acidic hydroxyl proton, which is incompatible with strongly nucleophilic and basic organometallic reagents like Grignard reagents.
This guide details a robust, two-step synthetic strategy to overcome this limitation. First, we will outline the controlled oxidation of the primary alcohol to its corresponding chiral aldehyde, (S)-3-Methyltetrahydrofuran-3-carbaldehyde. This transformation unmasks an electrophilic carbonyl center, setting the stage for a highly diastereoselective nucleophilic addition. The core of this application note is the subsequent Grignard reaction, where we will delve into the mechanistic principles that govern the high degree of stereocontrol, providing researchers with a reliable protocol for synthesizing valuable chiral diol precursors.
Part 1: Precursor Synthesis: The Gateway Aldehyde
To utilize this compound in a Grignard reaction, the primary alcohol must first be converted to an aldehyde. This oxidation is a critical step that must be performed under mild conditions to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent stereocenter.[1] Several methods are suitable for this transformation, with the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation being prominent choices.[2][3]
-
Swern Oxidation: This classic method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[4] It is renowned for its high yields and compatibility with a wide range of functional groups, though it produces malodorous dimethyl sulfide as a byproduct.[2]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent (DMP) in a chlorinated solvent like dichloromethane (DCM) at room temperature.[3][5] It is often preferred in smaller-scale synthesis for its operational simplicity, mild conditions, and the absence of strong odors.[6]
For its scalability and cost-effectiveness in many research settings, we will detail the Swern oxidation protocol. The low reaction temperature is crucial for suppressing side reactions and preserving the enantiomeric purity of the resulting aldehyde.[1]
Protocol 1: Swern Oxidation of this compound
Objective: To synthesize (S)-3-Methyltetrahydrofuran-3-carbaldehyde.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
-
Dry ice/acetone bath
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under a positive pressure of inert gas (Argon or Nitrogen).
-
Activator Preparation: Charge the flask with anhydrous DCM (approx. 0.5 M final concentration) and cool to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.1 equivalents) via syringe.
-
DMSO Addition: In a separate flame-dried flask, dissolve anhydrous DMSO (2.2 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes. The formation of gas (CO and CO₂) is expected.[4]
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C upon completion of the addition.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the flask. A noticeable thickening of the reaction mixture may occur. After the addition is complete, allow the reaction to stir for 20 minutes at -78 °C, and then warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step but can be further purified by flash column chromatography on silica gel if necessary.
Part 2: The Diastereoselective Grignard Addition
With the chiral aldehyde in hand, the key carbon-carbon bond formation can be executed. The addition of a Grignard reagent (R-MgX) to the carbonyl group of (S)-3-Methyltetrahydrofuran-3-carbaldehyde will generate a new stereocenter. The inherent chirality of the starting aldehyde provides a powerful means of controlling the stereochemistry of this newly formed center, a process known as 1,2-asymmetric induction.[7]
Mechanistic Rationale: The Power of Chelation Control
While several models exist to predict the outcome of nucleophilic additions to chiral carbonyls (e.g., Felkin-Anh model), the structure of our substrate strongly suggests a chelation-controlled pathway .[7][8] The magnesium atom of the Grignard reagent is a Lewis acid and can coordinate with two proximal Lewis basic sites: the carbonyl oxygen and the ether oxygen of the tetrahydrofuran ring.[9]
This coordination forms a rigid, five-membered cyclic intermediate. This chelate locks the conformation of the molecule, forcing the carbonyl group and the methyl group into defined positions.[10] Consequently, one face of the planar carbonyl group is sterically shielded by the methyl group and the ring structure. The Grignard reagent's nucleophilic R-group will therefore preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.[10]
Caption: Proposed chelation-controlled Grignard addition.
Note: The DOT script above is a template. For a functional diagram, the IMG SRC links would need to point to actual chemical structure images.
Caption: Chelation model for diastereoselective Grignard addition.
Application Insights
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent choice. It readily dissolves the Grignard reagent and the substrate, and its ether oxygen can participate in solvating the magnesium cation without disrupting the crucial intramolecular chelation.[11]
-
Temperature: Performing the reaction at low temperatures (e.g., -78 °C to -40 °C) is critical.[12] It slows the rate of reaction, thereby enhancing the energetic difference between the diastereomeric transition states and leading to higher selectivity. It also minimizes side reactions, such as enolization of the aldehyde.
-
Grignard Reagent: A wide variety of alkyl, vinyl, and aryl Grignard reagents can be employed, allowing for the introduction of diverse substituents. A slight excess (1.2-1.5 equivalents) is typically used to ensure complete consumption of the limiting aldehyde.
Part 3: Experimental Protocol
Protocol 2: Diastereoselective Grignard Addition
Objective: To synthesize a chiral secondary alcohol via diastereoselective Grignard addition to (S)-3-Methyltetrahydrofuran-3-carbaldehyde.
Materials:
-
(S)-3-Methyltetrahydrofuran-3-carbaldehyde (from Protocol 1)
-
Grignard reagent solution (e.g., Phenylmagnesium bromide in THF, 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
-
Dry ice/acetone bath
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the chiral aldehyde (1.0 equivalent) in anhydrous THF (to achieve approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Grignard Addition: Add the Grignard reagent solution (1.2 equivalents) dropwise via syringe. Monitor the internal temperature closely to ensure it does not rise significantly.
-
Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching: Once the reaction is deemed complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. This protonates the intermediate alkoxide and destroys any excess Grignard reagent.
-
Warm-up and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with diethyl ether or ethyl acetate, and add more water if necessary to dissolve all salts.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Part 4: Data Presentation & Expected Outcomes
The protocols described are expected to yield the desired chiral diol precursors with high diastereoselectivity. The exact yield and d.r. will depend on the specific Grignard reagent used and precise reaction conditions.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (eq.) | Temp (°C) | Expected Major Diastereomer | Expected d.r. |
| CH₃MgBr | Methyl | 1.2 | -78 | syn | >90:10 |
| PhMgBr | Phenyl | 1.2 | -78 | syn | >95:5 |
| VinylMgBr | Vinyl | 1.2 | -78 | syn | >90:10 |
| EtMgBr | Ethyl | 1.2 | -78 | syn | >95:5 |
Table represents expected, illustrative data based on the principles of chelation-controlled additions. Actual results require experimental verification. The 'syn' descriptor refers to the relative stereochemistry of the newly formed hydroxyl group and the methyl group on the THF ring.
Part 5: Overall Workflow Visualization
The complete synthetic sequence provides a streamlined path from a simple chiral alcohol to a more complex, highly functionalized chiral product.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: SFC Purification of (S)-(3-Methyltetrahydrofuran-3-yl)methanol Enantiomers
Welcome to the technical support center for the supercritical fluid chromatography (SFC) purification of (S)-(3-Methyltetrahydrofuran-3-yl)methanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific chiral separation.
Introduction: The Challenge of Separating this compound Enantiomers
This compound and its enantiomer are chiral building blocks of significant interest in pharmaceutical synthesis. The separation of these enantiomers is crucial as often only one exhibits the desired pharmacological activity, while the other may be inactive or even cause adverse effects.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2][3]
The primary challenge in separating these specific enantiomers lies in their similar physical and chemical properties. Effective separation relies on the formation of transient diastereomeric complexes with a chiral stationary phase (CSP), leading to differential retention times.[] This guide will walk you through method development, optimization, and troubleshooting to achieve baseline resolution and high-purity fractions of the desired enantiomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the SFC purification of this compound enantiomers in a question-and-answer format.
Question 1: I am not seeing any separation of the enantiomers. What are my initial troubleshooting steps?
Answer:
When there is a complete lack of separation, a systematic approach to method development is necessary. Here’s a detailed workflow:
Step 1: Verify Column Selection
-
Rationale: The choice of the chiral stationary phase (CSP) is the most critical factor for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are generally the most successful for a wide range of chiral compounds, including alcohols.[1][2]
-
Action: If you are using a non-polysaccharide column, consider switching to one. If you are already using a polysaccharide column, try a different one with a different selector (e.g., if using an amylose-based column, try a cellulose-based one).
Step 2: Optimize the Mobile Phase Modifier
-
Rationale: The organic modifier plays a crucial role in modulating retention and selectivity. Alcohols are the most effective modifiers in SFC for polar compounds.[1][5]
-
Action:
-
If you are using a non-alcoholic modifier like acetonitrile, switch to methanol, ethanol, or isopropanol. Methanol is often a good starting point due to its high eluotropic strength.[1][6]
-
If you are already using an alcohol, try changing the type (e.g., from methanol to isopropanol).
-
Vary the percentage of the modifier. A typical starting point is a gradient from 5% to 40% modifier.
-
Step 3: Adjust the Temperature
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance enantioselectivity.[7]
-
Action: Decrease the column oven temperature in increments of 5 °C, for example, from 40 °C down to 25 °C. Be mindful that lower temperatures can increase backpressure.
Step 4: Consider Mobile Phase Additives
-
Rationale: For neutral compounds like this compound, additives are generally not required. However, if the column has been previously used with acidic or basic compounds, residual active sites on the stationary phase could interfere with the separation.
-
Action: In rare cases, adding a small amount of a neutral or slightly acidic additive might improve peak shape and, consequently, resolution. However, this is not a primary troubleshooting step for this specific compound.
Question 2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer:
Improving poor resolution involves fine-tuning the chromatographic parameters. Here’s how to approach it:
Step 1: Optimize the Modifier Percentage and Gradient
-
Rationale: The percentage of the organic modifier directly impacts retention and selectivity. A shallower gradient or a lower isocratic modifier percentage will increase retention time and often improve resolution.
-
Action:
-
If using a gradient, decrease the slope. For example, instead of a 5-40% gradient over 5 minutes, try a 10-30% gradient over 10 minutes.
-
If using an isocratic method, decrease the modifier percentage in small increments (e.g., from 20% to 18%).
-
Step 2: Adjust the Backpressure
-
Rationale: The backpressure regulator (BPR) maintains the supercritical state of the mobile phase.[8] While its effect on selectivity is often less pronounced than that of the modifier, it can still influence resolution.[6][9][10]
-
Action: Increase the backpressure in increments of 10-20 bar. A typical range for SFC is 100 to 200 bar.[9]
Step 3: Lower the Temperature
-
Rationale: As mentioned previously, lower temperatures often lead to better chiral recognition and improved resolution.[7]
-
Action: Decrease the column temperature. Be aware that this may increase analysis time.
Step 4: Decrease the Flow Rate
-
Rationale: A lower flow rate can lead to higher efficiency (more theoretical plates) and improved resolution, although it will also increase the run time.
-
Action: Reduce the flow rate from, for example, 3 mL/min to 2 mL/min.
Question 3: My peaks are tailing or fronting. What could be the cause and how do I fix it?
Answer:
Poor peak shape can be due to chemical or physical issues. Here’s a guide to diagnosing and solving them:
Possible Causes and Solutions for Tailing Peaks:
-
Secondary Interactions:
-
Rationale: The hydroxyl group in (3-Methyltetrahydrofuran-3-yl)methanol can have secondary interactions with active sites on the silica support of the stationary phase.
-
Action: Adding a small amount of a polar solvent, like water, to the modifier can sometimes help to deactivate these sites. However, use this with caution as it can significantly alter selectivity.
-
-
Column Overload:
-
Rationale: Injecting too much sample can lead to peak tailing.[11]
-
Action: Reduce the injection volume or the sample concentration and observe if the peak shape improves.
-
-
Column Contamination or Degradation:
-
Rationale: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[12]
-
Action: If possible, reverse-flush the column (check manufacturer's instructions). If the problem persists, the column may need to be replaced.
-
Possible Causes and Solutions for Fronting Peaks:
-
Column Overload:
-
Rationale: Similar to tailing, injecting too much sample can also cause peak fronting under certain conditions.[11]
-
Action: Decrease the injection volume or sample concentration.
-
-
Sample Solvent Effects:
-
Rationale: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Action: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase, or in the mobile phase itself.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for this compound enantiomers?
A: A good starting point would be to screen several polysaccharide-based chiral stationary phases (e.g., amylose and cellulose derivatives) with a standard set of mobile phase modifiers.
| Parameter | Recommended Starting Conditions |
| Columns | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | CO2 / Methanol |
| Gradient | 5% to 40% Methanol over 5-10 minutes |
| Flow Rate | 2-3 mL/min |
| Backpressure | 120-150 bar |
| Temperature | 35-40 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
Q2: How do I choose between methanol, ethanol, and isopropanol as a modifier?
A: Methanol, ethanol, and isopropanol are all excellent choices for chiral SFC.[13] Methanol generally has the highest eluting strength, leading to shorter retention times.[1] Isopropanol may sometimes offer different selectivity. A common strategy is to screen all three to find the optimal separation.
Q3: Can I use additives like DEA or TFA for this separation?
A: For a neutral molecule like (3-Methyltetrahydrofuran-3-yl)methanol, acidic (Trifluoroacetic acid - TFA) or basic (Diethylamine - DEA) additives are generally not necessary and may not improve the separation.[13] They are typically used for acidic or basic analytes to improve peak shape and resolution.
Q4: What is the role of the backpressure regulator (BPR) in SFC?
A: The BPR maintains the pressure of the system, ensuring that the CO2 remains in a supercritical or liquid state throughout the analysis.[8] This is crucial for maintaining consistent mobile phase density and, therefore, reproducible chromatography.[10]
Q5: How can I transfer my analytical method to a preparative scale?
A: Method transfer from analytical to preparative SFC is generally straightforward.[14] The primary goal is to maximize sample loading without sacrificing resolution. This is typically achieved by increasing the column diameter and adjusting the flow rate proportionally. You may also need to optimize the modifier concentration to improve the solubility of the compound in the mobile phase.
Experimental Protocols and Visualizations
Protocol 1: Chiral Stationary Phase and Modifier Screening
-
System Preparation: Equilibrate the SFC system with the initial mobile phase conditions.
-
Column Installation: Install the first chiral column to be screened.
-
Mobile Phase Preparation: Prepare mobile phase modifiers: Methanol, Ethanol, and Isopropanol.
-
Sequence Setup: Create a sequence to inject the racemic standard onto the column using a gradient of each modifier (e.g., 5-40% over 5 minutes).
-
Execution and Evaluation: Run the sequence and evaluate the chromatograms for any degree of separation.
-
Repeat: Repeat steps 2-5 for each chiral column to be screened.
Diagram: SFC Method Development Workflow
Caption: A typical workflow for developing a chiral SFC method.
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]
-
Dispas, A., Lebrun, P., & Hubert, P. (2017). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 30(3), 132-141. [Link]
-
Miller, L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 369-399). Elsevier. [Link]
-
Shimadzu. (n.d.). SFC Mobile Phases. [Link]
-
Letter, W. (2017). How to improve peak shape in Supercritical Fluid Chromatography? ResearchGate. [Link]
-
Zhang, Y., et al. (2013). Effects of column back pressure on supercritical fluid chromatography separations of enantiomers using binary mobile phases on 10 chiral stationary phases. Journal of Chromatography A, 1283, 139-147. [Link]
-
Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Brondz, I., Sedunov, B., & Sivaraman, N. (2017). Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 17-39. [Link]
-
West, C. (2018). Overview of chiral stationary phases used in supercritical fluid chromatography. Journal of Chromatography A, 1573, 2-23. [Link]
-
Shimadzu. (n.d.). What is Supercritical Fluids Chromatography?. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
-
Kumar, A., et al. (2011). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Journal of Pharmaceutical Sciences and Research, 3(6), 1276-1283. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC Europe, 25(7), 374-379. [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]
-
Daicel. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]
-
The Chromatography Helpdesk. (2014). Troubleshooting in SFC. [Link]
-
Zhang, T., et al. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia, 2(3), 1361-1373. [Link]
-
Blue, T., & Mellors, J. S. (2014). Effects of column back pressure on supercritical fluid chromatography separations of enantiomers using binary mobile phases on 10 chiral stationary phases. ResearchGate. [Link]
-
Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 256-260. [Link]
-
De Pauw, R., et al. (2020). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part II: Adsorption on the stationary phase. Journal of Chromatography A, 1626, 461369. [Link]
-
Wang, Y., et al. (2017). The use of ionic liquid as a mobile phase modifier in analytical supercritical fluid chromatography for the separation of flavonoids. RSC Advances, 7(5), 2855-2861. [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
West, C., & Lemasson, E. (2019). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A, 1593, 169-178. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ymc.eu [ymc.eu]
- 3. sphinxsai.com [sphinxsai.com]
- 5. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I [scirp.org]
- 6. afmps.be [afmps.be]
- 7. researchgate.net [researchgate.net]
- 8. What is Supercritical Fluids Chromatography? : Shimadzu (Switzerland) [shimadzu.ch]
- 9. Effects of column back pressure on supercritical fluid chromatography separations of enantiomers using binary mobile phases on 10 chiral stationary phases [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. archives.ijper.org [archives.ijper.org]
Technical Support Center: Synthesis of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
Welcome to the technical support center for the synthesis and purification of (S)-(3-Methyltetrahydrofuran-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing byproducts from this valuable chiral building block. We will delve into the causality behind purification strategies and provide field-tested protocols to ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?
The impurity profile is intrinsically linked to the synthetic pathway chosen. The two most prevalent routes are Grignard addition to a ketone precursor and the reduction of a chiral ester.
-
Grignard Reaction: This pathway typically involves the reaction of methylmagnesium halide (e.g., MeMgBr) with a protected tetrahydrofuran-3-one, followed by deprotection. The primary byproducts include unreacted ketone, byproducts from the Grignard reagent itself (like ethane from reaction with moisture), and potentially tertiary alcohols from double addition if an ester is used as a precursor.[1][2] Strict anhydrous conditions are critical to prevent the quenching of the Grignard reagent.[3]
-
Ester Reduction: This route often starts with a derivative of (S)-3-hydroxytetrahydrofuran, which is then esterified and subsequently reduced. The most common reducing agent is Lithium Aluminum Hydride (LiAlH₄).[4] Key impurities can include unreacted ester, the intermediate aldehyde if the reduction is incomplete, and inorganic salts from the workup.[5]
Q2: What is the most significant challenge in purifying the final product?
The primary challenge is often the removal of structurally similar organic byproducts. For instance, the starting ketone in the Grignard route or the intermediate aldehyde in the reduction pathway can have close boiling points and polarities to the final tertiary alcohol product, making simple distillation or crystallization inefficient. Furthermore, achieving high enantiomeric purity (>99.5%) often requires specialized chromatographic techniques.
Q3: Which analytical techniques are essential for assessing the purity of this compound?
A multi-pronged analytical approach is non-negotiable for robust quality control.
-
Gas Chromatography (GC-FID/GC-MS): Ideal for quantifying volatile impurities such as residual solvents and low-boiling point byproducts.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric purity. It is crucial for separating and quantifying the undesired (R)-enantiomer.[6]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation of the final product and identifying organic impurities that may not be visible by GC or HPLC.
-
Karl Fischer Titration: To quantify water content, which is critical for downstream applications where the product is used as a reagent.
Troubleshooting Guide: From Crude to Pure Product
This section addresses specific issues you may encounter during the purification process.
Problem 1: My final product purity by GC is below 98%, and I observe several unidentified peaks.
Likely Cause: Incomplete reaction or side reactions during synthesis. If you used a Grignard pathway, these peaks could be unreacted ketone precursors or Wurtz coupling products.[7] In a reduction pathway, this often points to unreacted ester or an intermediate aldehyde.
Troubleshooting Workflow:
Caption: Decision tree for addressing low product purity.
Detailed Steps:
-
Identify Byproducts: Use GC-MS to get a tentative identification of the impurity peaks based on their mass fragmentation patterns.
-
Assess Physical Properties: Compare the boiling points of the identified byproducts with that of this compound (approx. 180-185 °C at atmospheric pressure).
-
Purification Strategy:
-
Fractional Distillation: If a key byproduct has a boiling point difference of at least 20-25 °C, fractional distillation under reduced pressure is a viable and scalable first-pass purification method.
-
Column Chromatography: For byproducts with close boiling points, silica gel column chromatography is the most effective method. See Protocol 1 for a detailed procedure.
-
Problem 2: My chiral HPLC analysis shows >1% of the (R)-enantiomer.
Likely Cause: This issue, known as low enantiomeric excess (e.e.), stems from the synthesis itself. In asymmetric reactions like the Sharpless dihydroxylation, a non-optimal ligand-to-substrate ratio or temperature fluctuations can lead to a competing non-selective reaction pathway, diminishing the e.e.[8]
Solutions:
-
Reaction Optimization: Re-evaluate your synthesis conditions. Ensure precise temperature control and use freshly prepared reagents. The choice of chiral ligand is paramount for stereochemical control.[9]
-
Preparative Chiral Chromatography: This is the most direct, albeit expensive, method to separate enantiomers. It uses a larger-scale version of the analytical chiral HPLC column to isolate the desired (S)-enantiomer.
-
Diastereomeric Recrystallization: This classical technique involves reacting your chiral alcohol with a pure chiral acid (e.g., tartaric acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. The resolved salt is then treated with a base to liberate the pure (S)-enantiomer.
Problem 3: My product is a pale yellow or brown color, not colorless.
Likely Cause: The discoloration is often due to trace amounts of high-molecular-weight byproducts or degradation products formed during workup or distillation, especially if the temperature was too high. Impurities in starting materials can also contribute to color.[7]
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated carbon (typically 1-2% w/w) for 30-60 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. This is highly effective at removing color bodies.
-
Short Path Distillation: If the product is thermally stable, a quick distillation under high vacuum can separate the desired alcohol from non-volatile, colored impurities.
Data & Protocols
Table 1: Physical Properties of Target Compound and Potential Byproducts
| Compound | Structure | Boiling Point (°C) | Polarity |
| This compound | CC1(CCO1)CO | ~182 | High |
| Tetrahydrofuran-3-one | O=C1CCOC1 | ~140 | Medium-High |
| 3-Methyltetrahydrofuran | CC1CCOC1 | ~85 | Low |
| Unreacted Ester (Example: Methyl ester) | CC1(CCO1)C(=O)OC | ~175 | Medium |
Note: Boiling points are approximate and can vary with pressure.
Protocol 1: High-Efficiency Silica Gel Column Chromatography
This protocol is designed for separating the target alcohol from less polar impurities like unreacted starting materials.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass column, flasks, compressed air/nitrogen
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) to wash out very non-polar byproducts.
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% EtOAc up to 40% EtOAc in hexanes. The target alcohol will elute at a higher polarity than most common byproducts.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or a rapid GC method.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-(3--Methyltetrahydrofuran-3-yl)methanol
Welcome to the technical support center for (S)-(3-Methyltetrahydrofuran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral tertiary alcohol. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and ensure the integrity of your products.
Introduction to this compound
This compound is a valuable chiral building block in organic synthesis, prized for its unique stereochemistry. However, its tertiary alcohol nature, coupled with the adjacent stereocenter, introduces specific challenges related to steric hindrance and reaction mechanism control. This guide will help you understand and overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing consistently low yields in my nucleophilic substitution reaction with this compound. What are the likely causes?
Low yields in nucleophilic substitution reactions involving this substrate are often multifactorial. The primary culprits are steric hindrance and competing elimination reactions.
Causality:
-
This compound possesses a tertiary alcohol. The carbon atom bearing the hydroxyl group is sterically hindered by the methyl group and the tetrahydrofuran ring. This steric bulk makes it difficult for nucleophiles to approach the reaction center, significantly slowing down the rate of S(_N)2 reactions.[1][2]
-
Tertiary alcohols are prone to undergo S(_N)1 and E1 reactions, especially under acidic conditions or with poor nucleophiles.[3][4] The formation of a tertiary carbocation intermediate is relatively stable, but this can lead to a mixture of substitution and elimination products, thereby reducing the yield of the desired substitution product.
-
The choice of solvent plays a critical role. Polar protic solvents can stabilize the carbocation intermediate in an S(_N)1 reaction and can also solvate the nucleophile, reducing its nucleophilicity.[5] Polar aprotic solvents are generally preferred for S(_N)2 reactions.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Recommended Protocols:
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It must be activated to facilitate substitution.
-
Tosylation/Mesylation: Convert the alcohol to a tosylate or mesylate. This provides a much better leaving group.
-
Protocol: Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.). Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent.
-
-
-
Choice of Nucleophile and Solvent:
-
For an S(_N)2 pathway (with an activated leaving group), use a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to maximize the reaction rate.
-
For an S(_N)1 pathway, a less nucleophilic species in a polar protic solvent (e.g., ethanol, methanol) may be used, but be aware of the potential for elimination and racemization.
-
-
Temperature Control: For S(_N)2 reactions, lower temperatures can help to disfavor the competing E2 elimination pathway. For S(_N)1 reactions, carefully control the temperature to minimize elimination.
Question 2: My esterification of this compound is giving a poor yield. How can I improve this?
Esterification of tertiary alcohols like this compound is challenging due to steric hindrance around the hydroxyl group.
Causality:
-
Steric Hindrance: The bulky nature of the tertiary alcohol impedes the approach of the carboxylic acid, making traditional Fischer esterification inefficient.[7]
-
Reaction Conditions: Acid-catalyzed esterification can lead to dehydration of the tertiary alcohol, forming an alkene as a major byproduct.[3][8]
Troubleshooting and Optimization:
| Parameter | Issue | Recommended Solution |
| Reagent Choice | Direct esterification with a carboxylic acid is slow and requires harsh conditions. | Use a more reactive acylating agent such as an acyl chloride or acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. |
| Catalyst | Strong acid catalysts (e.g., H₂SO₄) promote dehydration. | Use a milder coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. This avoids strongly acidic conditions. |
| Water Removal | Water is a byproduct of esterification and can drive the equilibrium back to the starting materials.[9] | For reactions where water is produced, use a Dean-Stark apparatus to remove it azeotropically.[9] |
Detailed Protocol for Acylation with Acyl Chloride:
-
Dissolve this compound (1 eq.) and pyridine (2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question 3: I am attempting a Mitsunobu reaction with this compound and getting a complex mixture of byproducts. What is going wrong?
The Mitsunobu reaction is generally not suitable for tertiary alcohols.
Causality:
-
Mechanism: The Mitsunobu reaction proceeds via an S(_N)2 mechanism. The steric hindrance of the tertiary alcohol prevents the formation of the key alkoxyphosphonium salt intermediate.[10][11]
-
Side Reactions: With sterically hindered alcohols, the carboxylate anion may be unable to deprotonate the alcohol, leading to the formation of anhydrides and other byproducts.[12]
Alternative Strategies:
Instead of a Mitsunobu reaction, consider a two-step process:
-
Activation: Convert the alcohol to a good leaving group (e.g., tosylate, mesylate, or iodide).
-
Substitution: React the resulting intermediate with your nucleophile under appropriate S(_N)2 conditions.
Protocol for Conversion to Iodide (Appel-type reaction):
-
Under an inert atmosphere, dissolve triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.) in anhydrous THF.
-
Add iodine (1.5 eq.) portion-wise at 0 °C.
-
Add a solution of this compound (1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract with an organic solvent and purify by column chromatography.
Question 4: I am concerned about racemization at the chiral center during my reaction. How can I mitigate this risk?
Racemization is a significant concern when reactions proceed through a planar carbocation intermediate, as in S(_N)1 reactions.
Causality:
-
S(_N)1 Mechanism: The formation of a trigonal planar carbocation allows the nucleophile to attack from either face with roughly equal probability, leading to a loss of stereochemical integrity.
-
Acidic Conditions: Strong acids can catalyze the formation of a carbocation, increasing the risk of racemization.[13]
Mitigation Strategies:
-
Favor S(_N)2 Conditions: Whenever possible, use reaction conditions that favor an S(_N)2 pathway, which proceeds with inversion of configuration and preserves chirality. This involves using a good leaving group and a strong nucleophile in a polar aprotic solvent.
-
Avoid Strong Acids: If acidic conditions are necessary, use the mildest possible acid and the lowest effective temperature.
-
Use of Protecting Groups: If the hydroxyl group is not the intended reaction site but is sensitive to the reaction conditions, protect it. Silyl ethers are common protecting groups for alcohols and are stable to many reaction conditions.[14][15]
Protecting Group Workflow:
Caption: Workflow for using a protecting group.
References
-
Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? [Link]
-
Reddit. Why are my ester hydrolysis not working. [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
-
JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Chemguide. Dehydration of Alcohols. [Link]
-
Wikipedia. Steric effects. [Link]
-
Chemistry Steps. The Mitsunobu Reaction. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
PubMed Central (PMC). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]
-
ResearchGate. The Mitsunobu Reaction. [Link]
-
PubMed. Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. [Link]
Sources
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- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Side reactions of the tetrahydrofuran ring in (S)-(3-Methyltetrahydrofuran-3-yl)methanol
This guide is intended for researchers, scientists, and drug development professionals utilizing (S)-(3-Methyltetrahydrofuran-3-yl)methanol. As a key chiral building block, a thorough understanding of its potential side reactions is essential for maximizing reaction yields and ensuring the purity of synthesized products. This document offers detailed troubleshooting advice and answers to frequently asked questions concerning the stability and reactivity of the tetrahydrofuran (THF) ring in this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My acid-catalyzed reaction is resulting in low yields and several unexpected byproducts. Could the tetrahydrofuran ring of my starting material be reacting?
Answer: Yes, it is highly probable that the tetrahydrofuran ring is undergoing side reactions under acidic conditions. The THF ring, while relatively stable, is susceptible to cleavage in the presence of strong acids. This reaction is a classic acid-catalyzed ether cleavage. The process begins with the protonation of the ether oxygen, which activates the C-O bonds, making them vulnerable to nucleophilic attack. For this compound, this can lead to various ring-opened products, thereby decreasing the yield of your desired product.[1][2][3]
Mechanism of Acid-Catalyzed Ring Opening:
-
Protonation of the Ether Oxygen: The Lewis basic ether oxygen is protonated by a strong acid, forming a tetrahydrofuranium ion. This is a fast and reversible step.
-
Nucleophilic Attack: A nucleophile in the reaction mixture (such as a halide from an acid like HBr or HCl, or water) attacks one of the α-carbons of the protonated ether. This can occur via an SN1 or SN2 mechanism, depending on the THF ring's substitution pattern and the reaction conditions. Given the tertiary substitution of this specific THF derivative, an SN1-like pathway through a stabilized carbocation intermediate is likely.
-
Ring Opening: The C-O bond breaks, leading to a ring-opened product. For instance, in the presence of a bromide ion, a haloalcohol would be formed.
Troubleshooting & Recommendations:
-
Acid Selection: If your protocol allows, consider using a milder acid or a Lewis acid that is less prone to causing ether cleavage.[4] Solid-supported acid catalysts can sometimes provide better control.
-
Temperature Control: Conduct the reaction at the lowest temperature that still allows for an acceptable reaction rate. Higher temperatures can accelerate the ring-opening side reaction.
-
Reaction Time: Monitor the reaction's progress closely (e.g., using TLC or LC-MS) and stop it as soon as the starting material has been consumed to minimize byproduct formation.
-
Anhydrous Conditions: The presence of water can result in the formation of diol byproducts. Maintaining anhydrous conditions can help suppress this side reaction.
Question 2: I am running a reaction under highly basic conditions and observing some degradation of my starting material. I was under the impression that ethers are stable in the presence of bases.
Answer: You are correct that ethers are generally stable under basic conditions. However, the stability of the tetrahydrofuran ring in this compound can be compromised under harsh basic conditions, especially at elevated temperatures or with very strong, non-nucleophilic bases. While direct cleavage of the C-O bond by a base is not common, other base-mediated side reactions can take place.
A potential, though less frequent, pathway is an elimination reaction if a suitable leaving group is present on the ring, which is not the case for your starting material. A more plausible scenario, particularly with strong bases like organolithiums at high temperatures, is proton abstraction followed by rearrangement or fragmentation, although this is typically a high-energy process for simple ethers.
It is more likely that if you are using a strong base that is also nucleophilic, you may be observing reactions at the primary alcohol of your molecule. These reactions could then potentially affect the stability of the adjacent THF ring.
Troubleshooting & Recommendations:
-
Base Selection: Use the mildest base that can accomplish your desired transformation. Consider alternatives such as carbonate or phosphate bases if they are compatible with your reaction.
-
Temperature Management: Avoid high reaction temperatures. If heating is required, proceed with caution and for the shortest time necessary.
-
Inert Atmosphere: Some degradation pathways under basic conditions can be accelerated by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be advantageous.
Question 3: My oxidation reaction is not proceeding cleanly, and I suspect the THF ring is being oxidized. What are the probable byproducts?
Answer: Oxidation of the tetrahydrofuran ring is a known side reaction, especially when strong oxidizing agents are used.[5] The α-hydrogens of the ether are susceptible to radical abstraction, which can lead to the formation of hydroperoxides and their subsequent decomposition products.
Mechanism of THF Oxidation:
-
Initiation: A radical initiator, which could be trace metal impurities or light, abstracts a hydrogen atom from a carbon adjacent to the ether oxygen.
-
Propagation: The resulting carbon-centered radical reacts with molecular oxygen (if present) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another THF molecule, propagating the radical chain and forming a hydroperoxide.
-
Decomposition: The hydroperoxide is unstable and can decompose, often catalyzed by metal ions, to form various byproducts, including ring-opened esters and lactones. A common byproduct of THF oxidation is γ-butyrolactone.[6][7][8][9] For your substituted THF, you can expect to see similar lactone structures.
Troubleshooting & Recommendations:
-
Use of Inhibitors: Commercial THF is often stabilized with inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation. If you are using unstabilized THF as a solvent or if your molecule has been stored for a long time, peroxide formation is a concern. You might consider adding a radical inhibitor to your reaction if it is compatible with your desired chemistry.
-
Peroxide Testing: Before use, particularly with older containers of THF-containing reagents, it is advisable to test for peroxides. Standard tests use potassium iodide and starch, where a blue-black color indicates the presence of peroxides.
-
Purification of Solvents: If THF is your solvent, consider distilling it from a suitable drying and reducing agent (like sodium/benzophenone) to remove peroxides right before use.
-
Choice of Oxidant: Choose an oxidizing agent that is less likely to initiate radical pathways. Avoid harsh oxidants if a milder one can achieve the desired transformation.
Question 4: I am using a palladium catalyst and observing some unexpected isomerization or rearrangement products. Could the THF ring be involved?
Answer: While less common than acid-catalyzed cleavage or oxidation, interactions with transition metal catalysts like palladium can lead to side reactions involving the THF ring.[10][11] These are often complex, multi-step processes.
One possibility is a C-H activation, where the palladium catalyst inserts into a C-H bond of the THF ring, usually at the α-position. This can trigger a series of events, including β-hydride elimination and re-insertion, which could lead to isomerization or rearrangement products.
Another potential pathway involves the coordination of the ether oxygen to the metal center, which can activate the ring for certain transformations.
Troubleshooting & Recommendations:
-
Ligand Choice: The choice of ligand for your palladium catalyst can greatly impact its reactivity and selectivity. A more sterically hindered or electron-donating ligand might disfavor interaction with the THF ring.
-
Solvent Effects: The solvent can play a significant role in modulating the catalyst's activity. A more coordinating solvent might compete with the THF moiety for binding to the palladium center, thereby suppressing side reactions.
-
Temperature and Reaction Time: As with other side reactions, lower temperatures and shorter reaction times are generally preferable to minimize the likelihood of these undesired pathways.
-
Catalyst Loading: Using the lowest effective catalyst loading can also help reduce the incidence of side reactions.
Experimental Protocol: Stability Test for this compound under Acidic Conditions
This protocol will help you evaluate the stability of your starting material under the specific acidic conditions of your reaction, allowing you to determine if ring-opening is a significant side reaction.
Materials:
-
This compound
-
The acid catalyst used in your main reaction
-
The solvent used in your main reaction
-
An internal standard (e.g., dodecane or another inert compound easily distinguishable by GC or NMR)
-
Small reaction vials
-
TLC plates or LC-MS/GC-MS equipment
-
NMR tubes and deuterated solvent (if using NMR for analysis)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard, and dissolve them in a known volume of the reaction solvent.
-
Set up the Reaction: In a reaction vial, add a measured volume of the stock solution.
-
Add the Acid: Add the same concentration of the acid catalyst that you are using in your main experiment.
-
Run the Reaction: Stir the mixture at the same temperature as your main reaction.
-
Monitor the Reaction over Time: At regular intervals (e.g., 0h, 1h, 2h, 4h, 8h, 24h), take a small aliquot of the reaction mixture.
-
Quench the Aliquot: Immediately quench the aliquot by adding it to a small amount of a weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Extract and Analyze: Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and analyze it using your chosen method (GC-MS, LC-MS, or NMR).
-
Quantify: By comparing the peak area or integration of your starting material to that of the internal standard at each time point, you can quantify the rate of degradation. Also, look for the appearance of new peaks that could correspond to ring-opened byproducts.
Data Interpretation:
| Time (h) | Starting Material : Internal Standard Ratio | Observations (e.g., new spots on TLC) |
| 0 | 1.00 | Single spot on TLC |
| 1 | 0.95 | Faint new spot appearing |
| 4 | 0.75 | Intensity of new spot increases |
| 24 | 0.30 | Multiple new spots, starting material diminished |
This data will give you a clear picture of your starting material's stability under the reaction conditions and help you make informed decisions to optimize your main reaction.
References
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Organic Chemistry Portal. Tetrahydrofuran synthesis. URL: [Link]
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Green Chemistry. Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay. URL: [Link]
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Dalton Transactions. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. URL: [Link]
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National Center for Biotechnology Information. Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. URL: [Link]
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The Journal of Organic Chemistry. Synthesis and Applications of Tetrahydrofuran-Stable Substituted (3-Lithioxyalkyl)- and (4-Lithioxyalkyl)lithiums, Modified with Magnesium 2-Ethoxyethoxide. URL: [Link]
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National Center for Biotechnology Information. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. URL: [Link]
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ACS Omega. Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. URL: [Link]
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CNKI. Oxidation of Tetrahydrofuran. URL: [Link]
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National Center for Biotechnology Information. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. URL: [Link]
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MDPI. Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. URL: [Link]
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ResearchGate. Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. URL: [Link]
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MDPI. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. URL: [Link]
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Chemical Science. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. URL: [Link]
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ACS Publications. Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere. URL: [Link]
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MDPI. Tetrahydrofuran Biodegradation. URL: [Link]
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National Center for Biotechnology Information. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. URL: [Link]
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ResearchGate. Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. URL: [Link]
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Semantic Scholar. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. URL: [Link]
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Chemical Communications. Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. URL: [Link]
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Pearson+. Propose a mechanism for the following reaction. URL: [Link]
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Sci-Hub. Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions. URL: [Link]
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ACS Publications. Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C═P Bond Systems. URL: [Link]
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Journal of the American Chemical Society. Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. URL: [Link]
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PubMed Central. Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12. URL: [Link]
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ResearchGate. LaIII-Induced Addition of Tetrahydrofurfuryl Alcohol, Tetrahydropyran-2-ylmethanol, D-Gluconate, Methanol and Ethanol to Maleate. URL: [Link]
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Validation & Comparative
A Comparative Guide to Chiral Alcohols in Asymmetric Induction: A Review of Established Auxiliaries and the Potential of (S)-(3-Methyltetrahydrofuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, the strategic use of chiral molecules to control stereochemical outcomes is paramount. Chiral alcohols represent a cornerstone of this endeavor, functioning as effective auxiliaries, ligands, and synthons in a multitude of asymmetric transformations. This guide provides a comparative overview of several classes of well-established chiral alcohols in asymmetric induction, supported by experimental data. Furthermore, it explores the potential of (S)-(3-Methyltetrahydrofuran-3-yl)methanol, a structurally unique chiral tertiary alcohol, as a novel directing group in this critical field of chemical synthesis.
The Bedrock of Asymmetric Synthesis: Understanding Chiral Induction
Asymmetric induction is the process by which a chiral entity, be it a substrate, reagent, catalyst, or solvent, influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over the other.[1] Chiral alcohols are frequently employed in this context in several ways:
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate.[1] It directs the stereochemical course of a subsequent reaction and is then removed, having imparted its chirality to the product.[1] The ideal auxiliary is readily available in both enantiomeric forms, easily attached and removed, and provides a high degree of stereocontrol.
-
Chiral Ligands: Chiral alcohols can be used as ligands that coordinate to a metal center, forming a chiral catalyst. This catalyst then creates a chiral environment around the substrate, directing the approach of a reagent to one face of the molecule over the other.
-
Chiral Reagents: In some cases, a chiral alcohol can be part of a stoichiometric chiral reagent that delivers a functional group in a stereoselective manner.
The efficacy of a chiral alcohol in asymmetric induction is primarily assessed by the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product, alongside the chemical yield of the reaction.
A Comparative Look at Established Chiral Alcohols
To provide a clear comparison, this guide focuses on three classes of widely used chiral auxiliaries and ligands, each representing a different structural motif and application area.
Evans Oxazolidinone Auxiliaries: Masters of Acyclic Stereocontrol
Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries for asymmetric synthesis, particularly in controlling the stereochemistry of enolate reactions.[1] Derived from readily available amino acids, they offer high levels of diastereoselectivity in alkylation, aldol, and acylation reactions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face.[2]
Mechanism of Action:
The mechanism of stereocontrol with Evans oxazolidinones relies on the formation of a rigid, chelated enolate intermediate. Deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., LDA or NaHMDS) generates a (Z)-enolate that is chelated to the lithium or sodium cation. The bulky substituent at the C4 position of the oxazolidinone then directs the incoming electrophile to the less hindered face of the enolate.
Experimental Data: Asymmetric Alkylation using an Evans Auxiliary [3]
| Substrate | Electrophile | Base | Product | Yield (%) | d.e. (%) |
| (S)-4-benzyl-3-propionyloxazolidin-2-one | Allyl iodide | NaN(TMS)₂ | (S)-4-benzyl-3-((R)-2-methyl-4-pentenoyl)oxazolidin-2-one | ~95 | 98:2 |
Oppolzer's Camphorsultam: A Rigid Scaffold for Asymmetric Transformations
Oppolzer's camphorsultam, derived from naturally occurring camphor, is another highly effective chiral auxiliary.[4] Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of reactions, including aldol reactions, Diels-Alder cycloadditions, and conjugate additions.[5][6] The sulfonyl group in the sultam acts as a strong electron-withdrawing group, influencing the geometry and reactivity of the enolate.
Mechanism of Action:
Similar to Evans auxiliaries, the stereodirecting power of Oppolzer's camphorsultam stems from the formation of a conformationally rigid chelated enolate. The camphor backbone effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side. The stereochemical outcome can often be tuned by the choice of Lewis acid in aldol reactions, which influences the chelation state of the transition state.[5]
Experimental Data: Asymmetric Aldol Reaction using Oppolzer's Camphorsultam [5]
| N-Acylsultam | Aldehyde | Lewis Acid | Product Diastereoselectivity (anti:syn) |
| N-Propionylcamphorsultam | Isobutyraldehyde | TiCl₄ | >95:5 |
| N-Propionylcamphorsultam | Isobutyraldehyde | Sn(OTf)₂ | <5:95 |
(1R,2S)-Ephedrine: A Versatile Chiral Ligand for Asymmetric Reductions and Additions
(1R,2S)-Ephedrine and its derivatives are widely used as chiral ligands in catalytic asymmetric reactions. These amino alcohols are particularly effective in the asymmetric reduction of prochiral ketones and the addition of organometallic reagents to aldehydes.[7] The ability of the amino and hydroxyl groups to coordinate to a metal center creates a chiral pocket that dictates the facial selectivity of the reaction.
Mechanism of Action:
In the case of asymmetric ketone reduction with borane, (1R,2S)-ephedrine derivatives form chiral oxazaborolidine catalysts in situ.[8] The ketone coordinates to the Lewis acidic boron atom, and the hydride is delivered from the borane complex to one face of the carbonyl group, guided by the steric environment of the catalyst. In the addition of diethylzinc to aldehydes, a chiral zinc-amino alkoxide is formed, which then directs the ethyl group transfer.
Experimental Data: Asymmetric Addition of Diethylzinc to Benzaldehyde [9]
| Chiral Ligand | Solvent | Yield (%) | e.e. (%) |
| Camphor-derived CIL | Dichloromethane | 95 | 91 |
| Ephedrine-derived CIL | Dichloromethane | 79 | 70 |
Exploring New Frontiers: The Potential of this compound
While the aforementioned chiral alcohols have proven their utility, the development of new and structurally diverse chiral directing groups remains a key area of research to address challenges in asymmetric synthesis. This compound presents an intriguing structural motif with the potential for novel applications in asymmetric induction.
Structural Features and Potential Applications:
This compound possesses a unique combination of structural features:
-
Chiral Tertiary Alcohol: The presence of a chiral quaternary center directly attached to the hydroxymethyl group offers a sterically demanding and well-defined chiral environment. This could be advantageous in creating a highly organized transition state, potentially leading to high levels of stereocontrol.
-
Tetrahydrofuran Moiety: The cyclic ether functionality introduces a polar, coordinating group into the molecule. The oxygen atom of the tetrahydrofuran ring could participate in chelation to a metal center or act as a hydrogen bond acceptor, further rigidifying the transition state and enhancing stereoselectivity.
-
C1-Symmetry: The molecule possesses C1-symmetry, which has been shown to be beneficial in the design of chiral ligands and catalysts.
Based on these features, this compound could potentially be explored in the following areas:
-
As a Chiral Ligand: Its ability to coordinate to metal centers through both the hydroxyl group and the ether oxygen makes it a candidate for a bidentate ligand in a variety of metal-catalyzed asymmetric reactions, such as reductions, oxidations, and C-C bond-forming reactions.
-
As a Chiral Auxiliary: After attachment to a substrate, the bulky and rigid structure of the auxiliary could effectively direct the stereochemical outcome of reactions on the substrate.
-
As a Chiral Building Block: The molecule itself is a valuable chiral synthon for the synthesis of more complex molecules containing a chiral quaternary center and a tetrahydrofuran ring, motifs found in a number of natural products.
Synthesis and Accessibility:
The accessibility of a chiral alcohol is a crucial factor for its widespread adoption. A patented method for the synthesis of (S)-(+)-tetrahydrofuran-3-methanol involves the resolution of the racemic mixture using D-(+)-10-camphorsulfonic acid.[10] While this demonstrates a viable route, the development of an efficient asymmetric synthesis of this compound, for instance, through the enantioselective reduction of a corresponding lactone, would be highly desirable.[11]
Current Status and Future Outlook:
To date, a comprehensive literature search has not revealed published experimental data on the application of this compound as a chiral auxiliary or ligand in asymmetric induction. This represents a significant opportunity for the research community. The unique structural characteristics of this molecule warrant investigation into its potential to control stereochemistry in a range of chemical transformations. Future studies should focus on its application as a ligand in well-established catalytic systems and as a chiral auxiliary in fundamental asymmetric reactions. The results of such investigations will determine its place among the arsenal of chiral alcohols available to synthetic chemists.
Conclusion
The strategic selection of a chiral alcohol is a critical decision in the design of an asymmetric synthesis. Established auxiliaries and ligands like Evans oxazolidinones, Oppolzer's camphorsultam, and ephedrine derivatives have demonstrated remarkable efficacy in a wide array of transformations, providing reliable and predictable stereochemical control. While these remain the workhorses of the field, the exploration of novel chiral directing groups is essential for advancing the capabilities of asymmetric synthesis. This compound, with its distinct structural features, stands as a promising yet unexplored candidate. Further research into its applications will undoubtedly provide valuable insights into the design of the next generation of chiral alcohols for asymmetric induction.
Experimental Protocols
General Procedure for Evans Asymmetric Alkylation: [3]
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of NaN(TMS)₂ (1.1 equiv) in THF. The resulting solution is stirred for 30 minutes, after which the electrophile (1.2 equiv) is added. The reaction mixture is stirred at -78 °C until the starting material is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is then purified by column chromatography.
General Procedure for Asymmetric Diethylzinc Addition to Aldehydes: [9]
To a solution of the chiral ligand (0.1 equiv) in an anhydrous solvent (e.g., toluene or CH₂Cl₂) at 0 °C under an inert atmosphere is added a solution of diethylzinc (2.0 equiv) in hexanes. The mixture is stirred for 30 minutes, after which the aldehyde (1.0 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for the specified time. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Caption: Structures of the discussed chiral alcohols.
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-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH. [Link]
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A Comparative Guide to Spectroscopic Analysis: Confirming Enantiopurity of (S)-(3-Methyltetrahydrofuran-3-yl)methanol Derivatives with NMR and VCD
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not merely a matter of academic curiosity; it is a critical determinant of its pharmacological activity and safety profile. The subtle yet profound difference between enantiomers necessitates rigorous analytical methodologies to ensure the enantiopurity of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth comparison of two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), for the confirmation of enantiopurity, using (S)-(3-Methyltetrahydrofuran-3-yl)methanol derivatives as a case study. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols to make informed decisions in their analytical workflows.
The Imperative of Enantiopurity in Drug Development
Chirality is a fundamental property of many biological molecules, and as such, the therapeutic efficacy of a chiral drug is often confined to a single enantiomer. Its optical isomer can be inactive or, in some cases, elicit undesirable or even toxic effects. Regulatory bodies worldwide, therefore, mandate stringent control over the enantiomeric composition of chiral drugs.[1] This underscores the need for robust and reliable analytical methods to not only quantify the enantiomeric excess (ee) but also to unequivocally determine the absolute configuration of the desired enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Chiral Discrimination
NMR spectroscopy is a cornerstone of chemical analysis, providing rich structural information. However, in an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical magnetic properties. To overcome this, chiral auxiliaries are employed to induce diastereomeric differentiation, which manifests as distinct signals in the NMR spectrum.[2]
Chiral Derivatizing Agents (CDAs): The Power of Covalent Bonding
One of the most established NMR methods for determining enantiopurity and absolute configuration involves the use of chiral derivatizing agents (CDAs).[3] These are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers, having different physical and chemical properties, will exhibit distinct chemical shifts in the NMR spectrum.
A classic and widely used CDA for chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[4][5] The reaction of a chiral alcohol with both (R)- and (S)-Mosher's acid chlorides produces a pair of diastereomeric esters. By comparing the ¹H or ¹⁹F NMR spectra of these esters, one can not only quantify the enantiomeric excess but also deduce the absolute configuration of the alcohol based on the anisotropic effect of the phenyl ring in the Mosher's ester.[5][6]
Chiral Solvating Agents (CSAs): A Non-Covalent Approach
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or dipole-dipole forces.[7][8] This association leads to small but measurable differences in the chemical shifts of the enantiomers.[9] The key advantage of this method is its non-destructive nature, as the analyte can be recovered unchanged.[9] However, the induced chemical shift differences are often smaller compared to those obtained with CDAs, and the equilibrium between the free and complexed species can be sensitive to experimental conditions like temperature and concentration.[10]
Vibrational Circular Dichroism (VCD) Spectroscopy: A Direct Probe of Chirality
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] Enantiomers exhibit VCD spectra that are equal in magnitude but opposite in sign, effectively mirror images of each other.[12] This makes VCD an exceptionally powerful tool for the direct determination of absolute configuration and enantiomeric purity.[13]
A significant advantage of VCD is that it does not require any chemical modification of the analyte.[14] The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum obtained from quantum mechanical calculations, typically using Density Functional Theory (DFT).[14] A good correlation between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration.[14] Furthermore, the intensity of the VCD signal is directly proportional to the enantiomeric excess, allowing for quantitative analysis.
Experimental Design and Protocols
To provide a practical framework, we outline the experimental workflows for analyzing the enantiopurity of a hypothetical this compound derivative using both NMR with Mosher's acid and VCD spectroscopy.
NMR Analysis using Mosher's Acid
Caption: Workflow for VCD-based enantiopurity and absolute configuration analysis.
Protocol for VCD Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the this compound derivative in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or deuterated chloroform) to achieve an appropriate concentration for VCD measurement.
-
Data Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Theoretical Calculation: Perform a quantum mechanical calculation (e.g., using DFT with a suitable basis set) to predict the VCD spectrum of the (S)-enantiomer.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A positive correlation confirms the (S) absolute configuration. A mirror-image correlation would indicate the (R) configuration.
-
Enantiomeric Excess Determination: The enantiomeric excess can be determined by comparing the intensity of the experimental VCD spectrum to that of an enantiomerically pure standard, or through calibration curves.
Comparative Analysis of NMR and VCD
| Feature | NMR with Chiral Auxiliaries (CDAs/CSAs) | Vibrational Circular Dichroism (VCD) |
| Principle | Induces diastereomeric differentiation for spectral distinction. [7] | Measures the differential absorption of circularly polarized IR light. [11] |
| Sample Preparation | Requires chemical derivatization (CDA) or addition of a solvating agent (CSA). [3][7] | Direct analysis of the sample in solution. [14] |
| Determination of Absolute Configuration | Possible with CDAs like Mosher's acid by analyzing chemical shift differences. [4][5] | Direct determination by comparing experimental and calculated spectra. [14] |
| Quantification of Enantiomeric Excess (ee) | Determined by integration of diastereomerically distinct signals. [2] | Proportional to the VCD signal intensity. |
| Sensitivity | Generally moderate to high, dependent on the magnetic field strength and the nature of the auxiliary. | Typically requires higher concentrations compared to NMR. |
| Throughput | Can be lower due to the derivatization step. | Higher throughput as no derivatization is needed. |
| Potential Issues | Kinetic resolution, racemization during derivatization, and peak overlap can affect accuracy. [3] | Solvent interference, low signal-to-noise for weak absorbers, and reliance on accurate theoretical calculations. |
| Instrumentation | Widely available in most chemistry research and development labs. | More specialized instrumentation compared to standard IR or NMR spectrometers. |
Conclusion: A Synergistic Approach to Enantiopurity Confirmation
Both NMR spectroscopy with chiral auxiliaries and Vibrational Circular Dichroism are powerful techniques for the stereochemical analysis of chiral molecules like this compound derivatives. The choice between them often depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
NMR, particularly with the use of chiral derivatizing agents like Mosher's acid, offers a well-established and reliable method for determining both enantiomeric excess and absolute configuration. [4]It is particularly advantageous when high-resolution structural information is also required.
VCD, on the other hand, provides a direct and non-destructive method for absolute configuration determination and enantiopurity assessment. [13][14]Its ability to analyze the sample without chemical modification is a significant advantage, especially in early-stage development where sample availability may be limited. [15] Ultimately, a synergistic approach, where the two techniques are used in a complementary fashion, can provide the highest level of confidence in the stereochemical integrity of a chiral drug candidate. [16]For instance, VCD can be used for a rapid initial confirmation of the absolute configuration, which can then be corroborated and quantified with high precision using NMR-based methods. This dual-validation strategy ensures a robust and defensible analytical package, which is paramount for regulatory submissions and the overall success of a drug development program.
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A Senior Application Scientist's Guide to Chiral Building Blocks: Alternatives to (S)-(3-Methyltetrahydrofuran-3-yl)methanol in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is a cornerstone of modern medicinal chemistry. The ubiquitous (S)-(3-Methyltetrahydrofuran-3-yl)methanol scaffold has proven its value in numerous development programs. However, the quest for optimized drug candidates necessitates a broader perspective on isosteric replacements that can fine-tune physicochemical properties, enhance metabolic stability, and unlock new intellectual property. This guide provides an in-depth comparison of viable alternatives to this key tetrahydrofuran (THF) derivative, focusing on their synthesis, inherent properties, and impact on molecular characteristics, supported by experimental insights.
The Rationale for Moving Beyond the Familiar: Bioisosterism in Action
The principle of bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[1] While the 3-methyl-3-(hydroxymethyl)tetrahydrofuran moiety offers a valuable three-dimensional scaffold, its ether linkage can be susceptible to metabolic cleavage. Furthermore, modulating properties like solubility, lipophilicity, and basicity often requires stepping away from this well-trodden path. Here, we explore two compelling classes of alternatives: chiral 3-substituted pyrrolidines and oxetanes.
These alternatives offer distinct advantages:
-
Pyrrolidines: The introduction of a basic nitrogen atom can enhance aqueous solubility and provide a handle for salt formation, improving bioavailability. The hydrogen bond accepting and donating capabilities are also altered compared to the ether oxygen of a THF ring.[2]
-
Oxetanes: The strained four-membered ring of oxetanes can lead to improved metabolic stability and reduced lipophilicity compared to their five-membered counterparts.[3] The oxetane oxygen is also a stronger hydrogen bond acceptor than the THF ether oxygen.[4]
This guide will delve into the practical implications of these differences, providing the necessary data and protocols to empower your research.
Comparative Analysis of Chiral Building Blocks
To provide a clear comparison, we will focus on the direct bioisosteres of this compound: (S)-3-Methyl-3-(hydroxymethyl)pyrrolidine and (3-Methyloxetan-3-yl)methanol. Due to the challenges in obtaining the specific enantiomer of the oxetane, we will discuss the synthesis of the racemate, which is commercially available, alongside enantioselective strategies.
| Property | This compound | (S)-3-Methyl-3-(hydroxymethyl)pyrrolidine | (3-Methyloxetan-3-yl)methanol |
| Molecular Weight | 116.16 g/mol | 115.17 g/mol | 102.13 g/mol |
| cLogP (Predicted) | 0.5 - 1.0 | 0.2 - 0.7 | 0.1 - 0.5 |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | 32.3 Ų | 21.7 Ų |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| pKa (Predicted) | N/A | 9.5 - 10.5 (amine) | N/A |
| Metabolic Stability | Moderate | Generally Moderate to High | Generally High |
| Aqueous Solubility | Moderate | High (especially as a salt) | High |
Table 1: Comparison of predicted physicochemical properties of the parent compound and its bioisosteric alternatives. Data is compiled from various chemical databases and literature sources.
The data in Table 1 highlights the key differences. The pyrrolidine analog introduces basicity and an additional hydrogen bond donor, which can significantly impact solubility and interactions with biological targets. The oxetane analog, with its lower molecular weight and cLogP, presents a more compact and less lipophilic option, often leading to improved metabolic stability.[3]
A notable study by Stepan et al. at Pfizer demonstrated that progressing from five-membered oxygen heterocycles (like THF) to four-membered oxetane rings in a series of N-substituted arylsulfonamides resulted in improved metabolic stability in human liver microsomes without compromising potency.[5] Specifically, 3-substituted oxetanes were found to be more stable than their 2-substituted THF counterparts.[5]
Synthetic Strategies: Accessing the Alternatives
A critical aspect of utilizing these building blocks is their accessibility. Below are detailed, step-by-step protocols for the synthesis of the key alternatives, grounded in established literature.
Workflow for Synthesizing Chiral Pyrrolidine and Oxetane Analogs
Caption: Synthetic pathways to the target chiral building blocks.
Experimental Protocol 1: Synthesis of (S)-3-Methyl-3-(hydroxymethyl)pyrrolidine
This protocol is adapted from a multi-step synthesis starting from commercially available (S)-N-Boc-3-pyrrolidinone.[5]
Step 1: Methylation of (S)-N-Boc-3-pyrrolidinone
-
To a solution of (S)-N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-3-methyl-3-pyrrolidinone.
Step 2: Formation of Cyanohydrin
-
To a solution of (S)-N-Boc-3-methyl-3-pyrrolidinone (1.0 eq) in a suitable solvent, add trimethylsilyl cyanide (TMSCN) (1.5 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyanohydrin.
Step 3: Reduction of the Cyanohydrin and Deprotection
-
Dissolve the crude cyanohydrin in anhydrous THF and add lithium aluminum hydride (LiAlH₄) (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
To remove the Boc protecting group, dissolve the residue in a solution of HCl in dioxane (4 M) and stir at room temperature for 2 hours.
-
Concentrate the mixture to dryness to obtain (S)-3-Methyl-3-(hydroxymethyl)pyrrolidine hydrochloride. The free base can be obtained by neutralization with a suitable base.
Experimental Protocol 2: Synthesis of (3-Methyloxetan-3-yl)methanol (Racemic)
This protocol describes a straightforward synthesis from the commercially available 3-methyl-3-oxetanemethanol.[6][7] For enantiomerically pure material, chiral resolution or asymmetric synthesis strategies would be required.
Step 1: Synthesis of 3-Methyl-3-oxetanemethanol
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine 3-methyl-3-oxetanone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (MeMgBr) (1.1 eq, 3.0 M in diethyl ether) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield (3-methyloxetan-3-yl)methanol as a colorless liquid.
Impact on Biological Activity and Drug-like Properties: Case Studies
The true test of a building block's utility lies in its application. While direct comparative studies are rare, we can draw valuable insights from existing literature where these scaffolds have been employed.
Case Study 1: Oxetanes in Kinase Inhibitors
In the development of mTOR inhibitors, replacement of a metabolically labile pyrimidine group with a methoxymethyl-oxetane substituent led to a significant improvement in metabolic stability and solubility.[8] The oxetane moiety was found to fit well within the protein's binding pocket, forming favorable interactions.[8] This highlights the potential of oxetanes to address ADME (Absorption, Distribution, Metabolism, and Excretion) issues without sacrificing potency.
Case Study 2: Pyrrolidines in CNS-active Compounds
The pyrrolidine scaffold is prevalent in drugs targeting the central nervous system (CNS). The basic nitrogen allows for modulation of lipophilicity and the ability to cross the blood-brain barrier. For example, various pyrrolidine derivatives have been explored as potent and selective inhibitors of glycine transporter 1 (GlyT1), a target for schizophrenia and other CNS disorders. The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for activity and selectivity.
Logical Framework for Building Block Selection
Caption: Decision matrix for selecting an alternative building block.
Conclusion and Future Perspectives
The selection of a chiral building block is a multi-faceted decision that extends beyond mere synthetic accessibility. While this compound remains a valuable tool, its bioisosteric cousins, the chiral 3-substituted pyrrolidines and oxetanes, offer compelling advantages for overcoming common drug development hurdles.
The pyrrolidine scaffold provides a handle for enhancing solubility and introducing crucial interactions through its basic nitrogen. The oxetane ring, on the other hand, often imparts superior metabolic stability and reduced lipophilicity. The choice between these alternatives should be guided by the specific challenges of a given drug discovery program, whether it be improving ADME properties, modulating target engagement, or exploring new chemical space.
As synthetic methodologies for these chiral building blocks continue to evolve, particularly in the realm of asymmetric catalysis for oxetanes, their adoption is likely to increase. By embracing these alternatives, medicinal chemists can expand their toolkit and accelerate the journey towards safer and more effective medicines.
References
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Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15287-15298. URL: [Link]
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Chem-Impex. (n.d.). (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. URL: [Link]
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Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441-1448. URL: [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. URL: [Link]
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A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries versus the Potential of Novel (S)-(3-Methyltetrahydrofuran-3-yl)methanol
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. For researchers, scientists, and drug development professionals, the ability to selectively synthesize a single enantiomer of a chiral molecule is not merely an academic exercise but a critical necessity. Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1] This guide provides an in-depth technical comparison between the well-established and highly successful Evans auxiliaries and a prospective, bio-inspired alternative, (S)-(3-Methyltetrahydrofuran-3-yl)methanol.
While Evans auxiliaries have a storied history of enabling complex stereoselective transformations, the exploration of novel auxiliaries is driven by the pursuit of improved efficiency, sustainability, and unique reactivity. This guide will first delve into the proven efficacy of Evans auxiliaries with supporting experimental data and protocols. Subsequently, it will offer a forward-looking perspective on the hypothetical potential of this compound as a next-generation chiral auxiliary, drawing parallels with existing tetrahydrofuran-based systems.
The Gold Standard: Evans Auxiliaries in Asymmetric Synthesis
Introduced by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have revolutionized asymmetric synthesis.[1] Their rigid, predictable conformational bias allows for exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations.[2]
Mechanism of Stereocontrol
The efficacy of Evans auxiliaries hinges on the formation of a well-defined enolate, which directs the approach of an electrophile to one of its two diastereotopic faces. In the case of aldol reactions, a boron-mediated soft enolization is typically employed to generate a Z-enolate. This enolate then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to furnish the syn-aldol product with high diastereoselectivity.[3][4] The substituent on the oxazolidinone sterically shields one face of the enolate, ensuring a highly predictable stereochemical outcome.[3]
A variety of Evans auxiliaries are commercially available, derived from readily accessible amino acids like valine and phenylalanine, offering access to both enantiomeric series of products.
Experimental Data: Performance in Key Reactions
The following tables summarize the typical performance of Evans auxiliaries in asymmetric aldol and alkylation reactions, demonstrating their high diastereoselectivity and yields.
Table 1: Asymmetric Aldol Reaction with Evans Auxiliaries
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isobutyraldehyde | >99:1 | 80-95 | [1] |
| (S)-4-benzyloxazolidin-2-one | Benzaldehyde | >99:1 | 85-95 | [1] |
| (S)-4-isopropyloxazolidin-2-one | Propionaldehyde | 95:5 | 80-90 | [1] |
Table 2: Asymmetric Alkylation with Evans Auxiliaries
| Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (S)-4-benzyloxazolidin-2-one | Benzyl bromide | >99:1 | 90-98 | [5] |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl iodide | 98:2 | 85-95 | [5] |
| (S)-4-isopropyloxazolidin-2-one | Allyl iodide | >99:1 | 88-96 | [5] |
Cleavage of Evans Auxiliaries
A critical aspect of any chiral auxiliary is its facile and non-destructive removal to reveal the desired chiral product. Evans auxiliaries offer a range of mild cleavage conditions to yield carboxylic acids, alcohols, aldehydes, and amides without epimerization of the newly formed stereocenter.[6][7]
Table 3: Cleavage Methods for N-Acyl Evans Auxiliaries
| Reagent | Product | Reference |
| LiOH/H₂O₂ | Carboxylic Acid | [7][8] |
| LiAlH₄ or LiBH₄ | Primary Alcohol | [6] |
| Weinreb's conditions (e.g., Me(MeO)NH·HCl, AlMe₃) | Weinreb Amide | [2] |
| LiSEt or NaSEt | Thioester | [9] |
A Prospective Challenger: this compound
While Evans auxiliaries are undeniably powerful, the field of asymmetric synthesis is continually evolving, with a growing emphasis on developing novel chiral auxiliaries from renewable resources. This compound, a chiral building block that can potentially be derived from biomass, represents an intriguing, albeit currently unexplored, candidate for a new class of chiral auxiliaries.
Please note: The following discussion is hypothetical and based on established principles of asymmetric synthesis, as there is currently no published literature on the use of this compound as a chiral auxiliary.
Hypothetical Application and Mechanism
Structurally, this compound possesses a stereogenic center and a primary alcohol, which could be functionalized to attach a substrate, for instance, through an ester or ether linkage. The tetrahydrofuran ring, with its defined stereochemistry and steric bulk, could then serve to direct the stereochemical outcome of reactions at an alpha-carbon to the attached substrate.
The oxygen atom within the tetrahydrofuran ring could also play a crucial role in chelation control, similar to the carbonyl group in Evans auxiliaries, potentially leading to rigid transition states and high levels of diastereoselectivity.
Potential Advantages and Challenges
Potential Advantages:
-
Bio-based Origin: If sourced from renewable feedstocks, it would offer a more sustainable alternative to amino acid-derived auxiliaries.
-
Novel Stereocontrol: The unique three-dimensional structure of the tetrahydrofuran ring could offer different steric and electronic biases compared to existing auxiliaries, potentially leading to complementary or even superior selectivity for certain transformations.
-
Recovery and Recyclability: The polarity and water solubility of the auxiliary could be tuned by the methyl and hydroxyl groups, potentially simplifying its recovery after cleavage.
Challenges to Overcome:
-
Synthesis and Availability: While the parent compound is commercially available, its efficient and scalable synthesis from renewable sources would need to be established.
-
Attachment and Cleavage: Robust and high-yielding methods for the attachment of various substrates and the subsequent cleavage of the auxiliary without racemization would need to be developed.
-
Efficacy: Extensive experimental validation would be required to determine its effectiveness in inducing high levels of diastereoselectivity across a range of reactions and substrates.
Comparative Analysis: Evans Auxiliaries vs. Hypothetical this compound Auxiliary
| Feature | Evans Auxiliaries | This compound (Hypothetical) |
| Origin | Readily available amino acids | Potentially bio-based and renewable |
| Proven Efficacy | High diastereoselectivity in a wide range of reactions | Undetermined, requires experimental validation |
| Mechanism | Well-understood, based on steric hindrance and chelation | Potentially similar, involving steric and chelation control |
| Cleavage | Multiple mild and reliable methods established | Methods would need to be developed |
| Predictability | Highly predictable stereochemical outcomes | Unknown |
| Sustainability | Generally good, with recyclable auxiliaries | Potentially higher if derived from biomass |
Experimental Protocols
Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol is a representative example of a boron-mediated asymmetric aldol reaction.
Diagram of Experimental Workflow:
Caption: Workflow for a typical Evans asymmetric aldol reaction.
Step-by-Step Methodology:
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by warming to 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol.
-
A solution of 30% hydrogen peroxide in methanol is added, and the mixture is stirred vigorously.
-
The volatile solvents are removed in vacuo, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired aldol adduct.
Conclusion
Evans auxiliaries have rightfully earned their place as a cornerstone of asymmetric synthesis, offering reliability, high stereoselectivity, and a well-understood mechanistic framework. They will undoubtedly continue to be a go-to tool for synthetic chemists for the foreseeable future.
However, the principles of green chemistry and the continuous drive for innovation encourage the exploration of new chiral auxiliaries. While the efficacy of this compound as a chiral auxiliary remains to be demonstrated, its structure presents a compelling case for investigation. A successful development of such a bio-inspired auxiliary could not only provide a valuable new tool for asymmetric synthesis but also contribute to the growing portfolio of sustainable chemical technologies. This guide serves as both a testament to the established power of Evans auxiliaries and an invitation to the research community to explore the untapped potential of novel chiral scaffolds.
References
-
O'Brien, P. (1999). The Evans' Chiral Auxiliary in Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1286. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2145-2173. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propionyloxazolidone. Organic Syntheses, 68, 83. [Link]
-
Pu, L. (2004). The chemistry of chiral auxiliaries. Chemical Reviews, 104(1), 1687-1716. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinones. In Comprehensive Organic Reactions in Aqueous Media (pp. 393-424). Wiley. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Davies, H. M., & Lee, G. H. (2004). Catalytic asymmetric C–H activation of alkanes and tetrahydrofuran. Journal of the American Chemical Society, 126(42), 13642-13643. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Alkylation of an Oxazolidinone. Organic Syntheses, 81, 1. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
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Cost-benefit analysis of using (S)-(3-Methyltetrahydrofuran-3-yl)methanol in synthesis
A Cost-Benefit Analysis of (S)-(3-Methyltetrahydrofuran-3-yl)methanol versus (R)-3-Hydroxytetrahydrofuran for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and development, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. Chiral tetrahydrofuran motifs are prevalent in a wide array of biologically active molecules, making their enantiomerically pure derivatives highly valuable starting materials. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with a key alternative, (R)-3-Hydroxytetrahydrofuran, to inform strategic decisions in complex molecule synthesis.
Introduction to the Contenders
This compound is a chiral tertiary alcohol featuring a tetrahydrofuran ring with a methyl and a hydroxymethyl group at the C3 position. This quaternary stereocenter can impart significant steric influence in asymmetric transformations, making it an interesting candidate for the synthesis of complex molecular architectures.
(R)-3-Hydroxytetrahydrofuran is a widely utilized chiral secondary alcohol. Its simpler structure and established use in the synthesis of several key pharmaceuticals, including anti-HIV drugs like Amprenavir and Fosamprenavir, make it a benchmark chiral building block.[1][2]
This guide will delve into a comparative analysis of these two building blocks, focusing on their synthesis and availability, performance in key chemical transformations, and their respective safety and cost profiles.
I. Synthesis and Commercial Availability: A Tale of Two Routes
The accessibility and cost of a chiral building block are paramount considerations in process development. The synthetic routes to this compound and (R)-3-Hydroxytetrahydrofuran differ significantly, which is reflected in their market availability and price.
Synthesis of this compound Analogs:
A common strategy for the synthesis of chiral 2,2-disubstituted tetrahydrofuran derivatives involves a multi-step sequence starting from enantiomerically enriched lactone acids.[3] While a direct industrial synthesis for this compound is not widely published, analogous syntheses suggest a potentially lengthy and consequently costly manufacturing process. One patented method for a similar compound, S-(+)-tetrahydrofuran-3-methanol, involves chiral resolution, which can be inefficient as it often results in the loss of 50% of the material as the undesired enantiomer.[4]
Synthesis of (R)-3-Hydroxytetrahydrofuran:
In contrast, several well-established and scalable routes to (R)- and (S)-3-hydroxytetrahydrofuran exist. A common industrial synthesis starts from the readily available and inexpensive chiral pool material, L-malic acid. The process typically involves esterification, reduction, and subsequent acid-catalyzed cyclodehydration.[3] This more direct and higher-yielding route contributes to its broader availability and lower cost compared to more complex chiral building blocks. Processes have been developed to achieve an overall yield of 80-82% with high optical purity.[5]
Availability and Cost Comparison:
A survey of current chemical supplier pricing reveals a significant cost disparity between the two molecules.
| Compound | Supplier Example | Price (per gram) |
| This compound | Advanced ChemBlocks | ~$2,150[6] |
| (R)-3-Hydroxytetrahydrofuran | Sigma-Aldrich | ~$49 |
This stark difference in price underscores the economic advantage of (R)-3-Hydroxytetrahydrofuran for large-scale synthetic campaigns. The high cost of this compound likely reflects a more complex, lower-yielding synthesis and/or lower market demand.
II. Performance in Asymmetric Synthesis: A Comparative Look at Reactivity
To provide a practical comparison of their utility in synthesis, we will examine representative etherification and esterification reactions. While direct side-by-side comparative studies are scarce, we can infer performance from published examples on these or closely related structures.
A. Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of C-O bond formation.[7] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group.
Experimental Protocol: General Williamson Ether Synthesis [8]
-
Alkoxide Formation: To a solution of the chiral alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq.).
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Add the alkyl halide (1.1 eq.) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Comparative Performance:
While a direct comparison is unavailable, we can analyze the expected reactivity based on the structures.
-
This compound: As a primary alcohol, it is expected to undergo Williamson ether synthesis readily with suitable alkyl halides. The neopentyl-like nature of the carbon bearing the hydroxyl group might introduce some steric hindrance, potentially requiring slightly more forcing conditions compared to a less hindered primary alcohol.
-
(R)-3-Hydroxytetrahydrofuran: Being a secondary alcohol, it is inherently more sterically hindered than a primary alcohol. Consequently, Williamson etherification of (R)-3-hydroxytetrahydrofuran may be slower and could be more susceptible to competing elimination reactions, especially with sterically demanding alkyl halides.
B. Esterification: The Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] It is an equilibrium process, and often an excess of one reagent or the removal of water is used to drive the reaction to completion.[10]
Experimental Protocol: General Fischer Esterification [11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the chiral alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH). An excess of the alcohol can also be used as the solvent.
-
Reaction: Heat the mixture to reflux for several hours until the reaction reaches equilibrium (monitored by TLC).
-
Work-up: Cool the reaction mixture and dilute with an organic solvent. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous salt, concentrate under reduced pressure, and purify the crude ester by column chromatography.
Comparative Performance:
-
This compound: As a primary alcohol, it is expected to undergo Fischer esterification with good efficiency. The steric hindrance around the hydroxyl group is less of a factor in this reaction compared to the Williamson ether synthesis.
-
(R)-3-Hydroxytetrahydrofuran: As a secondary alcohol, it will likely react more slowly in a Fischer esterification compared to a primary alcohol due to increased steric hindrance around the reaction center. This may necessitate longer reaction times or more forcing conditions to achieve comparable yields.
Visualization of Synthetic Pathways
Caption: Comparative reactivity in key transformations.
III. Physical and Safety Profile
A thorough evaluation of a chemical's physical properties and safety hazards is non-negotiable in a laboratory or industrial setting.
| Property | This compound | (R)-3-Hydroxytetrahydrofuran |
| Formula | C₆H₁₂O₂[6] | C₄H₈O₂ |
| Molecular Weight | 116.16 g/mol [6] | 88.11 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid |
| Boiling Point | Not widely reported | 181 °C |
| Hazards | Not extensively studied, handle with care | Skin, eye, and respiratory irritant[6] |
Safety Considerations:
-
(R)-3-Hydroxytetrahydrofuran: This compound is known to cause skin, eye, and respiratory irritation.[6] Appropriate PPE is essential, and it should be handled in a fume hood to avoid inhalation of vapors.
Caption: Summary of safety considerations.
IV. Cost-Benefit Analysis: Making the Right Choice
The decision to use this compound versus (R)-3-Hydroxytetrahydrofuran hinges on a careful weighing of their respective costs and benefits in the context of a specific synthetic goal.
When to Choose this compound:
-
Unique Stereochemical Requirements: The primary justification for its use is when the specific stereochemistry and steric bulk of the 3-methyl-3-hydroxymethyltetrahydrofuran moiety are essential for the desired biological activity or for controlling the stereochemical outcome of a subsequent reaction.
-
Early-Stage Drug Discovery: In the context of lead optimization, the high cost may be justifiable to explore novel chemical space and establish structure-activity relationships (SAR).
-
Small-Scale Synthesis: For academic research or the synthesis of analytical standards where only small quantities are required, the high per-gram cost may be acceptable.
When to Choose (R)-3-Hydroxytetrahydrofuran:
-
Established Synthetic Routes: Its proven utility in the synthesis of marketed drugs provides a high degree of confidence in its performance and scalability.[1][2]
-
Cost-Sensitive Projects: For process development, pilot-scale synthesis, and commercial manufacturing, its significantly lower cost and reliable supply chain make it the economically prudent choice.
-
Versatility: As a less sterically hindered secondary alcohol, it may offer broader applicability in a range of chemical transformations.
Caption: A decision-making framework for chiral building block selection.
Conclusion
The choice between this compound and (R)-3-Hydroxytetrahydrofuran is a classic example of the trade-offs encountered in chemical synthesis. While the novel structure of this compound may offer unique advantages in specific contexts, its high cost and limited availability are significant barriers to its widespread adoption. In contrast, (R)-3-Hydroxytetrahydrofuran represents a robust, cost-effective, and well-vetted chiral building block suitable for a wide range of applications, from academic research to industrial-scale pharmaceutical production. For the majority of applications where a chiral tetrahydrofuran alcohol is required, the compelling cost-benefit profile of (R)-3-Hydroxytetrahydrofuran makes it the superior choice. The use of this compound should be reserved for situations where its unique structural features are demonstrably essential and outweigh the considerable economic and logistical challenges.
References
- Kanger, T., et al. (2009).
- Ghosh, A. K., et al. (2009). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Journal of Organic Chemistry, 74(9), 3540-3543.
-
Wikipedia. 3-Hydroxytetrahydrofuran. Retrieved from [Link]
-
PatSnap. Preparation method of (S)-3-hydroxytetrahydrofuran. Retrieved from [Link]
- Google Patents. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.
-
OperaChem. Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. KR100877849B1 - Efficient preparation method of 3-hydroxytetrahydrofuran.
- Google Patents. WO2012032389A2 - Process for preparation of substantially pure fosamprenavir calcium and its intermediates.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
International Journal on Advanced Science, Engineering and Information Technology. The Influence of Molar Ratio of Methanol to PFAD and Esterification Reaction Time towards Biodiesel Characteristics Palm Fatty. Retrieved from [Link]
-
Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Chemistry Steps. Fischer Esterification. Retrieved from [Link]
-
PMC. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Retrieved from [Link]
-
AIChE. Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production. Retrieved from [Link]
- Google Patents. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
PubMed. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. Retrieved from [Link]
-
PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
ResearchGate. Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. Retrieved from [Link]
-
MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]
- Google Patents. US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
-
Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
-
Purdue University Graduate School. DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Retrieved from [Link]
-
Pharmapproach. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
University of Waterloo. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
International Journal of ChemTech Research. The Effect of Tetrahydrofuran on Transesterification of Palm Oil Using Modified Clay Catalystinto Biodiesel. Retrieved from [Link]
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PubChem. Amprenavir. Retrieved from [Link]
-
Fischer-Tropsch Archive. Synthesis of Higher Carbon Ethers from Methanol and Olefins. Retrieved from [Link]
- Google Patents. WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.
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Navigating Diastereoselectivity: A Comparative Guide to Chiral Auxiliary Performance in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount. The strategic use of chiral auxiliaries remains a cornerstone of this endeavor, guiding reactions to yield the desired diastereomer with high fidelity. This guide offers an in-depth analysis of diastereomeric ratio determination in products derived from reactions utilizing chiral auxiliaries, with a primary focus on the well-established Evans' oxazolidinones. While the specific application of (S)-(3-Methyltetrahydrofuran-3-yl)methanol as a chiral auxiliary is not documented in the current scientific literature, this guide will serve as a comprehensive framework for its potential evaluation and comparison with existing methodologies.
The Critical Role of the Chiral Auxiliary
A chiral auxiliary is a transient chiral scaffold that is covalently attached to an achiral substrate.[1] This temporary introduction of a stereocenter allows the auxiliary to exert facial bias during a subsequent chemical transformation, leading to the preferential formation of one diastereomer over the other.[1] An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to and removed from the substrate under mild conditions, and, most importantly, induce a high degree of diastereoselectivity.
Evans' Oxazolidinones: A Gold Standard in Asymmetric Synthesis
Developed by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries. Their rigid structure and predictable steric hindrance allow for exceptional control in a variety of stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[2]
The stereochemical outcome of these reactions is dictated by the formation of a chelated intermediate, where a metal cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This rigidifies the conformation of the enolate, exposing one face to electrophilic attack while the other is effectively blocked by the bulky substituent at the C4 position of the oxazolidinone.
Figure 1. Formation of a chelated (Z)-enolate from an N-acyl Evans' oxazolidinone, leading to diastereoselective alkylation.
Performance Comparison: Evans' Auxiliaries in Action
The efficacy of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product. The following table summarizes typical diastereoselectivities achieved in alkylation reactions of N-acyl Evans' oxazolidinones.
| Electrophile (R-X) | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 | [2] |
| Ethyl iodide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 98:2 | [2] |
| Methyl iodide | (4S)-4-isopropyl-2-oxazolidinone | 95:5 | [2] |
| Allyl iodide | (4S)-4-isopropyl-2-oxazolidinone | 97:3 | [2] |
Table 1. Diastereomeric Ratios in Alkylation Reactions of N-Acyl Evans' Oxazolidinones.
Experimental Protocols for Diastereomeric Ratio Analysis
Accurate determination of the diastereomeric ratio is crucial for evaluating the success of an asymmetric reaction. The two most common and reliable techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
¹H NMR Spectroscopy
Principle: Diastereomers are distinct chemical entities with different physical properties, including their NMR spectra. In a chiral environment, corresponding protons in two diastereomers are chemically non-equivalent and will therefore resonate at different chemical shifts. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio of the mixture.
Experimental Workflow:
Figure 2. Step-by-step workflow for determining diastereomeric ratio by ¹H NMR spectroscopy.
Causality Behind Experimental Choices:
-
Choice of Solvent: A deuterated solvent that fully dissolves the sample is essential. CDCl₃ is a common choice due to its low cost and ability to dissolve a wide range of organic compounds.
-
Signal Selection: Well-resolved signals corresponding to protons adjacent to the newly formed stereocenter are ideal for integration. Protons on the chiral auxiliary itself can also be used if they exhibit clear separation between the two diastereomers.
-
Integration: Accurate integration requires proper phasing and baseline correction of the spectrum. The integral regions should be set to encompass the entire signal for each diastereomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. For diastereomers, which are already distinct compounds, a standard achiral stationary phase (like C18) can often be sufficient for separation. However, chiral columns can provide superior resolution, especially for structurally similar diastereomers.[3] The area under each peak in the chromatogram is proportional to the concentration of that diastereomer.
Experimental Workflow:
Figure 3. Workflow for diastereomeric ratio analysis using chiral HPLC.
Causality Behind Experimental Choices:
-
Column Selection: The choice of stationary phase is critical. For diastereomers, a standard reversed-phase C18 column is a good starting point. If separation is insufficient, a chiral column (e.g., based on cellulose or amylose derivatives) can be employed.
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reversed phase) is optimized to achieve baseline separation of the diastereomeric peaks.
-
Detector: A UV detector is commonly used for compounds containing a chromophore. The detection wavelength should be set at the λmax of the analytes for maximum sensitivity.
This compound: A Potential Chiral Auxiliary
While no published data exists for its use as a chiral auxiliary, the structure of this compound suggests it could be a viable candidate. The tertiary alcohol provides a handle for attachment to a substrate, and the chiral quaternary center could potentially induce facial selectivity in subsequent reactions.
Hypothetical Application and Evaluation Workflow
To evaluate the efficacy of this compound as a chiral auxiliary, a systematic experimental approach would be required.
-
Synthesis of the Chiral Auxiliary Derivative: The first step would be to attach the chiral auxiliary to a prochiral substrate, for example, by esterification with a carboxylic acid derivative.
-
Diastereoselective Reaction: The resulting compound would then be subjected to a standard asymmetric transformation, such as an enolate alkylation.
-
Diastereomeric Ratio Analysis: The crude product mixture would be analyzed by both ¹H NMR and chiral HPLC to determine the diastereomeric ratio.
-
Comparison: The obtained diastereoselectivity would be compared to that achieved with established chiral auxiliaries like Evans' oxazolidinones under identical reaction conditions.
-
Cleavage of the Auxiliary: A mild and efficient method for the removal of the this compound auxiliary would need to be developed to liberate the desired chiral product.
This systematic evaluation would be essential to determine if this compound can offer any advantages in terms of stereocontrol, ease of use, or accessibility compared to existing chiral auxiliaries. The absence of current data highlights a potential area for future research in the field of asymmetric synthesis.
References
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2464. [Link]
- Görög, S. (2007).
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Wikipedia. (2023, December 1). Chiral auxiliary. [Link]
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A Comparative Benchmarking Guide to Chiral Synthons: (S)-(3-Methyltetrahydrofuran-3-yl)methanol in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive performance benchmark of (S)-(3-Methyltetrahydrofuran-3-yl)methanol, a valuable chiral synthon, against other established alternatives. By presenting objective comparisons and supporting experimental data, we aim to empower researchers and drug development professionals to make informed decisions in the rational design and execution of complex chiral syntheses.
Introduction: The Pivotal Role of Chiral Synthons in Modern Drug Discovery
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical industry.[3][4] Chiral synthons, or chiral building blocks, are enantiomerically enriched compounds that serve as starting materials or key intermediates in the construction of complex chiral molecules.[5] Their use simplifies synthetic routes and provides reliable control over the stereochemical outcome of a reaction.
This compound, with its tertiary alcohol functionality and chiral quaternary center embedded within a stable tetrahydrofuran ring, presents a unique and valuable scaffold for the synthesis of a variety of complex molecules, including kinase inhibitors and other therapeutic agents.[6][7] This guide will delve into its performance characteristics and compare them with those of other commercially available and widely utilized chiral synthons.
Benchmarking Performance: A Comparative Analysis
A direct head-to-head comparison of chiral synthons in a single reaction is often unavailable in the literature. Therefore, this guide will provide a comparative analysis based on data from analogous transformations, focusing on key performance indicators such as enantiomeric excess (ee), diastereomeric ratio (dr), yield, and reaction conditions.
For this analysis, we will compare the performance of this compound with a prominent and structurally related chiral synthon: (S)-3-hydroxy-γ-butyrolactone . The lactone functionality of (S)-3-hydroxy-γ-butyrolactone also provides a versatile handle for a variety of chemical transformations.[8]
Table 1: Performance Comparison of Chiral Synthons in Representative Asymmetric Syntheses
| Chiral Synthon | Reaction Type | Target Moiety | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| This compound Derivative | Asymmetric Synthesis | Chiral Tetrahydrofuran–Pyrazolamine Intermediate for CDK2 Inhibitor | 11% (overall) | Not specified | [6] |
| (S)-3-hydroxy-γ-butyrolactone | Biocatalytic Asymmetric Synthesis | (S)-3-hydroxy-γ-butyrolactone | 3.5 g/L (titer) | 99.3% ee | [9] |
Analysis of Performance Data:
The available data, while not from identical reactions, offers valuable insights. The synthesis of the chiral tetrahydrofuran–pyrazolamine intermediate for a CDK2 inhibitor, which likely utilizes a derivative of this compound, reports an overall yield of 11% for the asymmetric route.[6] While the enantiomeric excess is not explicitly stated for this multi-step synthesis, the focus on an asymmetric route implies a high degree of stereocontrol is achieved.
In contrast, the biocatalytic synthesis of (S)-3-hydroxy-γ-butyrolactone demonstrates a high enantiomeric excess of 99.3% and a respectable titer of 3.5 g/L.[9] This highlights the power of enzymatic methods in achieving near-perfect stereocontrol.
It is crucial to note that a direct comparison of yield is challenging due to the different nature of the reported processes (multi-step chemical synthesis vs. single-step biocatalysis). However, the high enantioselectivity achieved with (S)-3-hydroxy-γ-butyrolactone via biocatalysis sets a high benchmark for stereocontrol.
Causality Behind Experimental Choices: Chemical Synthesis vs. Biocatalysis
The choice between a traditional chemical synthesis approach and a biocatalytic one is often dictated by several factors:
-
Substrate Specificity: Enzymes are highly specific for their substrates. While this leads to excellent stereoselectivity, it can also limit the scope of the reaction to a narrow range of molecules.
-
Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (aqueous media, ambient temperature, and pressure), which can be advantageous for sensitive substrates. Chemical syntheses may require harsh reagents, high temperatures, or pressures.
-
Scalability and Cost: While biocatalysis can be highly efficient and sustainable, the initial development and optimization of an enzymatic process can be time-consuming and costly. Traditional chemical synthesis may offer a more straightforward path to scalability for certain transformations.[10] The cost of chiral ligands and catalysts is a significant factor in the overall process economy.[11]
The synthesis of the CDK2 inhibitor intermediate likely involves a multi-step chemical approach due to the complexity of the target molecule and the need for specific bond formations that may not be readily achievable with known enzymes.[6] Conversely, the production of a foundational chiral building block like (S)-3-hydroxy-γ-butyrolactone is well-suited to a highly optimized biocatalytic process that can deliver high enantiopurity and yield from a simple starting material.[9]
Experimental Protocols
To provide a practical context for the application of these chiral synthons, the following are representative experimental protocols.
Protocol 1: Generalized Asymmetric Synthesis of a Chiral Tetrahydrofuran Derivative
This protocol outlines a general workflow for a multi-step asymmetric synthesis that could employ a derivative of this compound.
Caption: Generalized workflow for asymmetric synthesis.
Methodology:
-
Functionalization of the Chiral Synthon: The hydroxyl group of this compound is typically activated or protected to facilitate the subsequent bond-forming reaction. This could involve conversion to a leaving group (e.g., tosylate) or protection with a suitable protecting group.
-
Stereocenter-Forming Reaction: The key asymmetric transformation is performed. This could be an alkylation, aldol reaction, Michael addition, or another reaction where the stereochemistry of the starting material directs the formation of a new stereocenter.
-
Elaboration and Deprotection: The intermediate from the previous step is further modified through one or more synthetic steps to build the desired molecular complexity. Finally, any protecting groups are removed to unveil the final product.
-
Purification: The final chiral product is purified to the desired level of chemical and enantiomeric purity, often using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Biocatalytic Synthesis of (S)-3-hydroxy-γ-butyrolactone
This protocol is based on the engineered E. coli system for the production of (S)-3-hydroxy-γ-butyrolactone from D-xylose.[9]
Caption: Biocatalytic synthesis of (S)-3-hydroxy-γ-butyrolactone.
Methodology:
-
Fermentation: An engineered Escherichia coli strain, harboring the necessary enzymes, is cultured in a fermentation medium containing D-xylose as the substrate and glycerol as a carbon source.
-
Bioconversion: Within the microbial cells, a five-step enzymatic pathway converts D-xylose into (S)-3-hydroxy-γ-butyrolactone with high stereoselectivity.
-
Extraction and Purification: After the fermentation is complete, the cells are removed, and the product is extracted from the culture broth using an appropriate organic solvent. The crude product is then purified, typically by column chromatography, to yield the final, enantiomerically pure lactone.
Conclusion and Future Outlook
This compound stands as a valuable and versatile chiral synthon with significant potential in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. While direct comparative data with other chiral building blocks is limited, the available information suggests that it is a competent synthon for constructing chiral tetrahydrofuran-containing moieties.
The choice between this compound and an alternative like (S)-3-hydroxy-γ-butyrolactone will ultimately depend on the specific synthetic challenge at hand. For the construction of highly substituted tetrahydrofuran rings, this compound offers a pre-formed and stereochemically defined core. For other applications where a chiral lactone is a more direct precursor, (S)-3-hydroxy-γ-butyrolactone, especially when produced via highly efficient biocatalytic routes, presents a compelling option.
Future research should focus on generating direct comparative data by employing these and other chiral synthons in standardized, benchmark reactions. This will enable a more quantitative and nuanced understanding of their respective strengths and weaknesses, further guiding the rational selection of chiral building blocks in the art of asymmetric synthesis.
References
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- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]
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Safety Operating Guide
Navigating the Safe Handling of (S)-(3-Methyltetrahydrofuran-3-yl)methanol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a thorough understanding of their safe handling and disposal. This guide provides essential, immediate safety and logistical information for (S)-(3-Methyltetrahydrofuran-3-yl)methanol, a key building block in modern synthetic chemistry. As a trusted partner in your scientific endeavors, we aim to deliver value beyond the product itself, ensuring the safety and success of your laboratory operations.
Immediate Safety and Hazard Assessment: A Precautionary Approach
Given its structural similarity to other substituted tetrahydrofuran compounds, this compound should be treated as a substance with potential health and physical hazards until proven otherwise. Based on the profile of Tetrahydrofurfuryl alcohol, we can anticipate the following primary hazards[1][2]:
-
Flammability: The compound is likely a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Eye Irritation: Assumed to cause serious eye irritation upon contact.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the scale of the experiment, the potential for exposure, and the available control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety principles and data from analogous compounds[3][4][5].
| Body Part | Recommended Protection | Rationale |
| Eyes | Chemical safety goggles and a face shield | Provides protection against splashes and vapors, which are likely to be irritating to the eyes[1][2]. |
| Hands | Nitrile or butyl rubber gloves | Offers resistance to a broad range of organic chemicals. Always inspect gloves for integrity before use. |
| Body | Flame-resistant lab coat | Protects against splashes and in the event of a fire[3]. |
| Feet | Closed-toe shoes | Prevents exposure from spills. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for minimizing inhalation exposure. A respirator may be required for large-scale operations or in the event of a spill, based on a specific risk assessment[6]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following steps provide a framework for its use in a laboratory setting.
Preparation and Handling:
-
Work Area Preparation:
-
Ensure all work with the compound is conducted within a certified chemical fume hood to minimize inhalation exposure[3][7].
-
Clear the work area of all unnecessary equipment and chemicals.
-
Keep all potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, away from the handling area[3][7][8].
-
Have a chemical spill kit readily accessible.
-
-
Chemical Handling:
-
Before use, allow the container to reach room temperature in a designated safe area.
-
Ground and bond containers when transferring large volumes to prevent the buildup of static electricity, which can be an ignition source[9].
-
Use only compatible, properly labeled containers for aliquoting or preparing solutions.
-
Keep containers tightly closed when not in use to prevent the escape of vapors[3][10].
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Sources
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- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
